molecular formula C9H10BNO3 B1503780 (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid CAS No. 376584-81-5

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Número de catálogo: B1503780
Número CAS: 376584-81-5
Peso molecular: 190.99 g/mol
Clave InChI: WBRWWAFNHQVTDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a useful research compound. Its molecular formula is C9H10BNO3 and its molecular weight is 190.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRWWAFNHQVTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)NCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678618
Record name (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376584-81-5
Record name (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis Pathways for (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a highly privileged building block in modern medicinal chemistry. Featuring a rigid 3,4-dihydroisoquinolin-1(2H)-one (lactam) core paired with a versatile boronic acid moiety, it serves as a critical intermediate for late-stage Suzuki-Miyaura cross-coupling reactions. This whitepaper provides a comprehensive analysis of its physicochemical profile, pharmacological relevance, and the field-proven synthetic pathways required to construct it with high fidelity.

Physicochemical Profile & Pharmacological Relevance

Before executing a synthetic campaign, it is critical to understand the structural parameters and downstream applications of the target molecule. The compound is frequently isolated and utilized as its pinacol ester derivative to enhance stability and solubility during purification[1].

Quantitative Chemical Data
ParameterSpecification
IUPAC Name (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
CAS Registry Number (Free Acid) 376584-81-5[2]
CAS Registry Number (Pinacol Ester) 376584-30-4[1]
Molecular Formula C9H10BNO3[2]
Molecular Weight 190.99 g/mol
Key Structural Motif 3,4-dihydroisoquinolin-1(2H)-one (Lactam)[3]
Pharmacological Utility

The strategic placement of the boronic acid at the C6 position allows for the rapid generation of biaryl systems. This scaffold has been successfully deployed in the synthesis of several high-value therapeutic candidates:

  • Histamine H3 Receptor Antagonists: Used to synthesize biaryl lactam derivatives that exhibit potent in vitro binding and functional activities for neurological applications[4].

  • AAK1 Inhibitors: Integrated into imidazo[1,2-b]pyridazine-based compounds targeting Adaptor Associated Kinase 1 (AAK1) for the management of neuropathic pain[5].

  • STING Antagonists: Utilized in the development of modulators for the cGAS-STING pathway, offering therapeutic potential against systemic autoimmune diseases like Systemic Lupus Erythematosus (SLE)[6].

Pharmacology DNA Cytosolic dsDNA cGAS cGAS Enzyme DNA->cGAS Activates cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes STING STING Dimer (ER Bound) cGAMP->STING Binds & Activates Immune Type I Interferon (Inflammation / SLE) STING->Immune Downstream Signaling Drug Target Compound (STING Antagonist) Drug->STING Antagonizes (Blocks Multimerization)

Caption: Pharmacological context: Inhibition of the cGAS-STING signaling pathway by target derivatives.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule can be disconnected into two primary functional domains: the boronic acid/ester group and the fused bicyclic lactam core[3].

  • C-B Bond Formation: The most reliable method to install the boronic acid is via a palladium-catalyzed Miyaura borylation of the corresponding aryl halide, specifically 6-bromo-3,4-dihydroisoquinolin-1(2H)-one[7].

  • Lactam Core Construction: The 6-bromo-3,4-dihydroisoquinolin-1(2H)-one precursor can be synthesized via classical cyclization of functionalized benzonitriles or through modern transition-metal-catalyzed C-H activation[8].

Retrosynthesis Target (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl) boronic acid Pinacol Pinacol Ester Intermediate (CAS: 376584-30-4) Target->Pinacol Hydrolysis (NaIO4 / H+) Bromide 6-Bromo-3,4-dihydroisoquinolin -1(2H)-one Pinacol->Bromide Miyaura Borylation (B2pin2, Pd cat., KOAc) RouteA Route A: Classical Cyclization (e.g., from 2-bromoethylbenzonitrile) Bromide->RouteA Retrosynthetic Disconnection RouteB Route B: Rh-Catalyzed C-H Activation (Aromatic Amide + N-Vinylphthalimide) Bromide->RouteB Retrosynthetic Disconnection

Caption: Retrosynthetic pathways for (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid.

Core Synthesis Pathways

Route A: Classical De Novo Ring Construction

The traditional synthesis of the 6-bromo-3,4-dihydroisoquinolin-1(2H)-one core relies on the intramolecular cyclization of 4-bromo-2-(2-haloethyl)benzonitrile or 4-bromo-2-(2-aminoethyl)benzoic acid derivatives. Acid-mediated hydration of the nitrile group to an amide, followed by spontaneous intramolecular displacement of the halide (or condensation with the amine), constructs the rigid 6-membered lactam ring[7]. While robust, this route requires multi-step preparation of the highly substituted benzene precursors.

Route B: Late-Stage C-H Functionalization

A more advanced and atom-economical approach utilizes Rhodium-catalyzed alkylation of aromatic amides. As demonstrated in recent methodologies, an aromatic amide equipped with an 8-aminoquinoline directing group can undergo site-selective ortho-C(sp2)-H alkylation with N-vinylphthalimide[8]. The N-vinylphthalimide acts as a 2-aminoethylating surrogate. The reaction proceeds via a Rh-carbene intermediate, and the resulting alkylated product undergoes a one-pot transformation directly into the 3,4-dihydroisoquinolin-1(2H)-one architecture[8]. This circumvents the need for pre-halogenated alkyl chains.

Standardized Experimental Protocols

To ensure self-validating experimental integrity, the following protocols detail the conversion of 6-bromo-3,4-dihydroisoquinolin-1(2H)-one to the target boronic acid. The causality behind the reagent selection is explicitly defined to prevent common failure modes in cross-coupling chemistry.

Protocol 1: Palladium-Catalyzed Miyaura Borylation

This step synthesizes 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-boronic acid, pinacol ester (CAS: 376584-30-4)[1].

Reagents & Materials:

  • 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv)[7]

  • Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv)

  • Potassium acetate (KOAc, 3.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Workflow:

  • Reaction Assembly: Charge a flame-dried Schlenk flask with 6-bromo-3,4-dihydroisoquinolin-1(2H)-one, B₂pin₂, KOAc, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane. Sparge the heterogeneous mixture with ultra-pure Argon for 15–20 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species and the homocoupling of B₂pin₂.

  • Heating: Seal the flask and heat the mixture to 90 °C in an oil bath for 4–6 hours. Monitor complete consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter the suspension through a pad of Celite to remove palladium black and insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pinacol ester as a grey/white solid[1].

Mechanistic Causality for Reagent Selection:

  • Why KOAc? The selection of potassium acetate over stronger bases (e.g., K₂CO₃ or Cs₂CO₃) is non-negotiable. Strong bases activate the newly formed boronic ester, initiating an unwanted secondary Suzuki-Miyaura cross-coupling with the unreacted aryl halide, which leads to symmetric biaryl dimers. KOAc is sufficiently basic to facilitate transmetalation but weak enough to arrest the reaction at the boronate stage.

  • Why Pd(dppf)Cl₂? The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a wide bite angle (~99°). This enforces a distorted square planar geometry on the palladium center, which sterically accelerates the reductive elimination of the bulky pinacolborane moiety, thereby outcompeting protodehalogenation side reactions.

Protocol 2: Oxidative Hydrolysis to Free Boronic Acid

If the free boronic acid (CAS: 376584-81-5) is required[2], the pinacol ester must be gently cleaved to avoid disrupting the lactam core.

Step-by-Step Workflow:

  • Dissolve the pinacol ester (1.0 equiv) in a 1:1 mixture of Acetone and Water.

  • Add Sodium periodate (NaIO₄, 3.0 equiv) and Ammonium acetate (NH₄OAc, 3.0 equiv).

  • Stir the biphasic mixture vigorously at room temperature for 12–24 hours. Causality: NaIO₄ oxidatively cleaves the pinacol diol byproduct, driving the equilibrium toward the free boronic acid without requiring harsh acidic conditions that could hydrolyze the lactam.

  • Extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the pure (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid.

Conclusion

The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid exemplifies the intersection of robust heterocyclic construction and precision organometallic chemistry. Whether utilizing classical cyclization or modern Rh-catalyzed C-H activation to build the lactam core[8], the subsequent Miyaura borylation remains the critical nexus of the pathway. By strictly adhering to the mechanistic parameters outlined—specifically the use of weak bases and wide-bite-angle ligands—researchers can reliably generate this privileged scaffold for advanced drug discovery applications.

Sources

Physicochemical Characteristics and Application Dynamics of Isoquinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline boronic acids (IQBAs) represent a highly specialized class of heterocyclic organoboron compounds that bridge the gap between synthetic utility and advanced biorecognition. Characterized by the fusion of an electron-deficient, basic isoquinoline ring with a Lewis acidic boronic acid moiety, these molecules exhibit unique, pH-dependent zwitterionic behaviors. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical anomalies of IQBAs—specifically their dual pKa dynamics and anomalous binding kinetics—and to provide validated, self-correcting methodologies for their application in drug development and biosensing.

Molecular Architecture and Acid-Base Dynamics

The physicochemical behavior of isoquinoline boronic acids is dictated by two distinct ionizable centers: the basic isoquinoline nitrogen and the Lewis acidic boron atom. Unlike simple phenylboronic acids, IQBAs undergo a complex, stepwise ionization process[1].

The apparent pKa values for IQBA derivatives are typically ~5.5 (pKa1) and ~7.8 (pKa2)[1]. The causality behind this dual-pKa system lies in the electronic communication across the aromatic scaffold. As the environmental pH increases from highly acidic to physiological conditions, the deprotonation of the isoquinolinium nitrogen (pKa1) precedes the hybridization state change of the boronic acid from a neutral trigonal planar ( sp2 ) geometry to an anionic tetrahedral ( sp3 ) boronate (pKa2).

Ionization A Cationic IQBA (pH < 5) Protonated N (+) Trigonal B (Neutral) B Neutral IQBA (pH 6 - 7) Neutral N Trigonal B (Neutral) A->B pKa1 ~5.5 (N-Deprotonation) C Anionic IQBA (pH > 8) Neutral N Tetrahedral Boronate (-) B->C pKa2 ~7.8 (Boron Hybridization)

pH-dependent ionization states and boron hybridization of isoquinoline boronic acids.

Anomalous Biorecognition: The Neu5Ac Case Study

Boronic acids conventionally bind vicinal diols most effectively at alkaline pH, where the highly nucleophilic tetrahedral boronate dominates[2]. However, 4-isoquinoline boronic acid (4-IQBA) defies this paradigm.

At pH 3.0, 4-IQBA demonstrates a massive 65-fold enhancement in binding affinity for N-acetylneuraminic acid (Neu5Ac, a prominent sialic acid cancer biomarker), achieving a binding constant of K=5390±190 M−1 [3]. The Mechanistic Causality: Under strongly acidic conditions, the isoquinoline nitrogen is fully protonated. When Neu5Ac approaches, the boronic acid forms a cyclic boronate ester with the diol, while the protonated isoquinoline nitrogen forms a stable electrostatic ion pair with the α -hydroxycarboxylate moiety of Neu5Ac. This creates a highly stable, zwitterionic ternary complex that is impossible to achieve with neutral saccharides like glucose or fructose[3].

Binding IQBA 4-IQBA (Cationic at pH 3) Protonated Isoquinoline N Complex Ternary Zwitterionic Complex (K = 5390 M⁻¹) IQBA->Complex Boronate Esterification Neu5Ac Neu5Ac (Sialic Acid) alpha-hydroxycarboxylate Neu5Ac->Complex Ion-Pairing

Anomalous zwitterionic binding mechanism of 4-IQBA with Neu5Ac at pH 3.

Quantitative Physicochemical Data

To facilitate rational drug design and assay development, the core physicochemical parameters of isoquinoline boronic acids are consolidated below.

Physicochemical ParameterValue / DescriptionReference
Molecular FormulaC9H8BNO2[4]
Molecular Weight172.98 g/mol [4]
Topological Polar Surface Area (TPSA)53.4 Ų[4]
Apparent pKa1 (N-deprotonation)~5.5[1]
Apparent pKa2 (Boron hybridization)~7.8[1]
Neu5Ac Binding Affinity (pH 3.0)K = 5390 ± 190 M⁻¹[3]

Strategic Utility in Drug Development

Beyond biosensing, IQBAs are indispensable building blocks in medicinal chemistry[5]. A premier example is their use in the synthesis of steroidal inhibitors and degraders of Cyclin-Dependent Kinase 8 (CDK8).

During structure-activity relationship (SAR) optimization, researchers discovered that incorporating a 7-isoquinoline moiety via Suzuki coupling yielded optimal kinase inhibition[6]. The Causality: The 7-isoquinoline nitrogen acts as a highly specific hinge binder, forming a critical hydrogen bond with the N-H of the A100 residue in the CDK8 kinase domain. Shifting the nitrogen to the 6-position results in a 50-fold decrease in potency due to steric clashes and suboptimal bond angles[6].

Self-Validating Experimental Workflows

Protocol 1: Fluorometric Determination of pKa and Diol Binding Affinity

Objective: Quantify the apparent pKa values and binding constants ( Ka​ ) of IQBA derivatives. Self-Validation Logic: Boronic acids typically lack intrinsic fluorescence changes upon binding. However, IQBAs exhibit a "pKa-switching" fluorescence mechanism. By monitoring emission at two distinct wavelengths (344 nm and 378 nm), we can mathematically isolate N-deprotonation from boron hybridization. Running a parallel "no-diol" control validates that any spectral shift in the experimental arm is strictly binding-induced, not an artifact of solvent pH.

Step-by-Step Methodology:

  • Buffer Matrix Preparation : Prepare 40 mM phosphate/citrate buffers ranging from pH 2.0 to 11.0 to ensure robust buffering capacity across the entire theoretical pKa range.

  • Analyte Solubilization : Dissolve the IQBA derivative in pure DMSO. Dilute into the aqueous buffers to a final concentration of 40 µM. Critical Control: Maintain final DMSO concentration < 1% v/v to prevent solvent-induced dielectric suppression of the pKa.

  • Baseline Titration (Internal Control) : Excite the solutions at λex​ = 320 nm. Record emission spectra from 330–450 nm. Plot the normalized intensity at 344 nm and 378 nm against pH to extract intrinsic pKa1 and pKa2.

  • Target Titration : Select the optimal binding pH (e.g., pH 3.0 for Neu5Ac). Titrate the target saccharide (0 to 100 mM) into the 40 µM IQBA solution.

  • Data Synthesis : Fit the fluorescence enhancement ( ΔF ) to a 1:1 dynamic complexation model using a non-linear Benesi-Hildebrand plot to extract the binding constant ( K ).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with IQBA

Objective: Integrate the isoquinoline scaffold into a steroidal or heterocyclic core. Self-Validation Logic: The electron-deficient isoquinoline ring can decelerate transmetalation. Utilizing a strong aqueous base ( Na2​CO3​ ) ensures the complete conversion of the trigonal boronic acid to the highly nucleophilic tetrahedral boronate, which is mandatory for transmetalation to the Pd(II) complex. Strict solvent degassing prevents O2​ -mediated oxidative homocoupling of the boronic acid, serving as a built-in yield safeguard.

Step-by-Step Methodology:

  • Reagent Assembly : In an oven-dried Schlenk flask, combine the steroidal halide (1.0 eq), IQBA (1.5 eq), and Pd(dppf)Cl2​ catalyst (0.05 eq). Rationale: The 0.5 eq excess of IQBA compensates for any trace protodeboronation.

  • Solvent Degassing : Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v). Subject the mixture to three rigorous freeze-pump-thaw cycles under argon.

  • Boronate Activation : Add Na2​CO3​ (3.0 eq) under an argon counterflow. The basic aqueous microenvironment immediately shifts the IQBA equilibrium toward the reactive tetrahedral boronate.

  • Thermal Coupling : Seal the flask and heat to 80°C for 12 hours. Monitor the disappearance of the halide via LC-MS.

  • Workup : Cool to room temperature and partition between EtOAc and brine. The basic aqueous layer retains unreacted boronic acid, while the lipophilic coupled product partitions into the organic phase.

SuzukiWorkflow Step1 1. Reagent Preparation IQBA + Aryl Halide + Pd(0) Step2 2. Oxidative Addition Insertion of Pd into C-X bond Step1->Step2 Step3 3. Boronate Activation Base converts IQBA to active boronate Step2->Step3 Step4 4. Transmetalation Transfer of Isoquinoline to Pd(II) Step3->Step4 Step5 5. Reductive Elimination Product Formation & Pd(0) Regeneration Step4->Step5

Logical workflow of palladium-catalyzed Suzuki-Miyaura cross-coupling using IQBA.

References

  • Source: National Institutes of Health (NIH)
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL
  • Boronic acid - Wikipedia Source: Wikipedia URL
  • A 65-fold enhancement in binding affinity of IQBA to Neu5Ac is achieved...
  • Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 Source: ACS Medicinal Chemistry Letters URL
  • A New Class of Fluorescent Boronic Acids That Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH Source: ResearchGate URL

Sources

The Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, a "privileged scaffold" is a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) system—a bicyclic structure comprising a benzene ring fused to a piperidine ring—is one of the most versatile privileged scaffolds in modern drug discovery. Widely distributed in natural alkaloids, the THIQ nucleus has been systematically engineered to yield breakthrough therapeutics across oncology, neurology, and infectious diseases[1].

This technical guide explores the structural pharmacology of the THIQ scaffold, details a self-validating synthetic protocol for its construction, and analyzes its mechanistic role in FDA-approved and next-generation therapeutics.

Structural Pharmacology: Why THIQ?

The pharmacological success of the THIQ scaffold stems from its unique physicochemical properties. As application scientists, we leverage these properties to optimize target engagement:

  • Conformational Rigidity: The fused bicyclic system restricts the degrees of freedom of the basic nitrogen, locking the lone pair into a predictable vector for hydrogen bonding or metal coordination within enzyme active sites.

  • Lipophilic Anchoring: The aromatic ring provides a flat, hydrophobic surface ideal for π−π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in receptor pockets.

  • Tunable Vectors: The C1, C3, and C4 positions of the piperidine ring offer highly accessible vectors for synthetic functionalization, allowing chemists to dial in specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the core binding pharmacophore[2].

Synthetic Workflows: The Pictet-Spengler Protocol

The Pictet-Spengler condensation, first described in 1911, remains the premier method for constructing THIQ and tetrahydro- β -carboline scaffolds[1]. Traditional methods often require prolonged heating and harsh acidic conditions, which can degrade sensitive functional groups. To address this, we present an optimized, microwave-assisted protocol that ensures high yield, rapid turnover, and self-validation[3].

Standardized Microwave-Assisted Pictet-Spengler Synthesis of 1-Substituted THIQs

Objective: Construct the THIQ core via acid-catalyzed condensation of a β -arylethylamine with an aldehyde.

System Causality & Design:

  • Reagent Selection: Anhydrous dichloromethane (DCM) is utilized to prevent the reverse hydrolysis of the intermediate imine. A slight stoichiometric excess of the aldehyde (1.1 eq) drives the equilibrium forward.

  • Catalysis: Trifluoroacetic acid (TFA, 0.2 eq) is selected as a Brønsted acid. It protonates the imine to form a highly electrophilic iminium ion, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy, thereby accelerating the nucleophilic attack by the electron-rich aromatic ring.

  • Thermodynamic Control: Microwave irradiation is employed over conventional heating. Microwave dielectric heating provides homogeneous thermal energy transfer, allowing the system to rapidly overcome the activation energy barrier of the intramolecular electrophilic aromatic substitution (EAS) without the localized superheating that typically causes substrate degradation or tar formation[3].

Step-by-Step Execution & Self-Validation:

  • Initiation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of dopamine hydrochloride (or equivalent β -arylethylamine) in 3.0 mL anhydrous DCM. Add 1.1 mmol of the target aldehyde.

  • Activation: Add 0.2 mmol (approx. 15 µL) of TFA dropwise under a nitrogen atmosphere. Seal the vial with a crimp cap.

  • Cyclization: Irradiate in a microwave synthesizer at 90°C for 15 minutes.

    • Validation Checkpoint 1 (TLC): Spot the reaction mixture against starting materials on a silica TLC plate (eluent: 9:1 EtOAc/MeOH). The disappearance of the primary amine spot (ninhydrin active) and the appearance of a new UV-active spot indicates successful conversion.

  • Quench & Partition: Transfer the mixture to a separatory funnel. Add 5 mL of saturated aqueous NaHCO3​ .

    • Causality: The basic aqueous phase neutralizes the TFA catalyst and deprotonates the newly formed THIQ secondary amine, driving it into its free-base, lipophilic state to partition preferentially into the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Final Validation (NMR): Purify via flash chromatography. Analyze the product via 1H NMR.

    • Diagnostic Signal: Look for a distinct singlet or doublet (depending on C1 substitution) in the 4.0–4.5 ppm region. This corresponds to the newly formed benzylic methine proton at the C1 position of the THIQ ring, confirming successful ring closure.

FDA-Approved THIQ Drugs & Clinical Candidates

The clinical translation of the THIQ scaffold is most evident in oncology and urology. By modifying the core, developers have successfully targeted DNA minor grooves and specific enzymes.

Quantitative Summary of THIQ-Based Therapeutics
CompoundScaffold SubtypePrimary Target / MechanismClinical StatusIndication
Trabectedin Ecteinascidin (Complex THIQ)DNA Minor Groove AlkylatorFDA Approved (2015)Soft Tissue Sarcoma
Lurbinectedin Complex THIQDNA Minor Groove AlkylatorFDA Approved (2020)Small-Cell Lung Cancer
Tadalafil Tetrahydro- β -carbolinePDE5 InhibitorFDA Approved (2003)Erectile Dysfunction
1-Oxo-THIQ analogs 1-Oxo-THIQPARP1/2 InhibitorPreclinical / InvestigationalBRCA-mutated Cancers

Note: Trabectedin and Lurbinectedin are complex marine-derived alkaloids that utilize the THIQ motif to bind the minor groove of DNA, triggering a cascade of events that interfere with transcription factors and DNA repair pathways, ultimately resulting in apoptosis[4],[5]. Tadalafil utilizes an N-acyliminium Pictet-Spengler cyclization as the key ring-forming step to construct its tetrahydro- β -carboline core[6].

Emerging Frontiers: THIQ in PARP Inhibition & Synthetic Lethality

In oncology, the concept of synthetic lethality has revolutionized the treatment of BRCA-mutated cancers. Poly(ADP-ribose) polymerase (PARP) enzymes are critical for repairing DNA single-strand breaks. When PARP is inhibited in cells lacking homologous recombination repair (HRR) capabilities (e.g., BRCA1/2 mutations), the unresolved single-strand breaks degenerate into double-strand breaks during replication, triggering apoptosis[4].

While current FDA-approved PARP inhibitors utilize benzamide motifs embedded in various ring systems to mimic the natural NAD+ substrate, emerging medicinal chemistry efforts have identified 1-oxo-3,4-dihydroisoquinoline-4-carboxamides (1-oxo-THIQs) as highly potent, next-generation PARP inhibitors[7].

Mechanistic Causality: The THIQ core effectively anchors into the nicotinamide-binding pocket of PARP1. These THIQ analogs demonstrate superior ADME characteristics, including enhanced human liver microsomal stability and optimized hydrophilicity compared to standard-of-care agents[7]. Furthermore, this scaffold not only competitively inhibits catalytic activity but also induces allosteric changes that "trap" the PARP enzyme on the DNA strand. This physical blockade is often more cytotoxic than catalytic inhibition alone[8].

Pathway Visualization

PARP_Inhibition DNA DNA Single-Strand Break PARP PARP1 Recruitment DNA->PARP Sensor Activation THIQ THIQ-Based PARP Inhibitor PARP->THIQ NAD+ Competitive Binding Trap PARP Trapping on DNA THIQ->Trap Allosteric Locking Stall Replication Fork Stalling Trap->Stall Physical Blockade BRCA BRCA Mutation (No HRR) Stall->BRCA DSB Formation Death Synthetic Lethality (Apoptosis) BRCA->Death Error-Prone NHEJ Repair

Mechanism of synthetic lethality via THIQ-based PARP1 inhibition and DNA trapping.

Conclusion

The tetrahydroisoquinoline scaffold is far more than a structural curiosity; it is a foundational building block in rational drug design. From the rapid, microwave-assisted Pictet-Spengler synthesis[3] to its deployment in complex DNA-alkylating agents like trabectedin[5] and next-generation PARP inhibitors[7], the THIQ motif provides unparalleled versatility. As application scientists continue to probe the boundaries of synthetic lethality and targeted protein degradation, the tunable nature of the THIQ core ensures its continued prominence in the medicinal chemistry pipeline.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: RSC Publishing URL:1

  • A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction Source: PubMed URL:3

  • Pictet-Spengler Cyclization Source: Alfa Chemistry URL:6

  • FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021 Source: MDPI URL:5

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics Source: Taylor & Francis URL:7

  • DNA damaging agents in ovarian cancer Source: PMC - NIH URL:4

  • Combination of ligand and structure based virtual screening approaches for the discovery of potential PARP1 inhibitors Source: PLOS One URL:8

  • Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) Source: PubMed URL:2

Sources

Introduction to Boronic Acids as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Boronic acids ( R−B(OH)2​ ) have transcended their traditional role as mere substrates to become some of the most versatile building blocks in modern organic synthesis and chemical biology. Their unique physicochemical properties—specifically their mild Lewis acidity, low toxicity, and dynamic covalent reactivity—enable precise carbon-carbon and carbon-heteroatom bond formations. This technical guide provides an in-depth analysis of the mechanistic causality, optimized experimental protocols, and quantitative benchmarks for three foundational boronic acid-mediated transformations: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis borono-Mannich reaction.

Mechanistic Foundations of Boronic Acids

At the core of boronic acid reactivity is the electronic structure of the boron atom, which possesses an empty p-orbital. Under physiological or basic conditions, boronic acids can interconvert between an uncharged sp2 -hybridized trigonal planar state and an anionic sp3 -hybridized tetrahedral state[1]. This dynamic covalent chemistry allows them to act as electrophiles that reversibly accept nucleophiles (such as diols or amines) to form negatively charged "ate-complexes." In transition-metal catalysis, the formation of this ate-complex is the critical prerequisite that increases the electron density on the organic ligand, facilitating its transmetalation to a metal center[2].

Suzuki-Miyaura Cross-Coupling: Precision C-C Bond Formation

Mechanistic Causality

The Suzuki-Miyaura coupling is the premier method for constructing C−C bonds by cross-coupling an organohalide with a boronic acid using a palladium catalyst[2]. The mechanistic linchpin of this reaction is the addition of a base. Neutral boronic acids are insufficiently nucleophilic to undergo transmetalation with the Pd(II) intermediate. The base coordinates to the boron atom's empty p-orbital, forming a boronate ate-complex. This structural shift polarizes the C−B bond, dramatically accelerating the transmetalation of the organic group to the palladium center, which subsequently undergoes reductive elimination to form the biaryl product[2].

SuzukiMiyaura Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar'-B(OH)2 + Base) OxAdd->TransMet Base, Boronic Acid RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

To achieve ultra-low catalyst loading using modern Buchwald-type ligands (e.g., SPhos), the following protocol ensures high fidelity[3]:

  • Degassing : Purge the solvent system (Toluene/H2O, 10:1) with argon for 15 minutes. Causality: Prevents the premature aerobic oxidation of the highly active Pd(0) species.

  • Reagent Assembly : To a Schlenk flask, add the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and K3​PO4​ (2.0 equiv).

  • Catalyst Activation : Add Pd(OAc)2​ (0.001 to 1.0 mol%) and SPhos ligand. Causality: SPhos creates a sterically demanding, electron-rich environment that accelerates oxidative addition while preventing catalyst deactivation[3].

  • Heating & Validation : Heat the mixture to 100 °C. Self-Validating Check: The reaction mixture will transition from a suspension to a clear solution as the active catalytic cycle initiates. Mandatory HPLC/TLC monitoring must confirm the complete consumption of the aryl halide before workup to prevent difficult product-substrate separations.

  • Workup : Quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

Quantitative Data
Catalyst SystemSubstratesTemp (°C)Catalyst LoadingYield (%)Ref
Pd(OAc)2​ / SPhos4-tert-butylbromobenzene + 2-methylphenylboronic acid10010 ppm (0.001 mol%)98[3]
Pd(OAc)2​ / SPhosortho-substituted aryl chlorides + boronic acidsRT0.5 mol%>90[3]

Chan-Lam Coupling: Aerobic C-N/C-O Bond Construction

Mechanistic Causality

The Chan-Lam coupling provides a robust pathway for synthesizing secondary aryl amines and ethers at room temperature[4]. Unlike the Suzuki reaction, this copper-catalyzed process is strictly oxidative. The Cu(II) precatalyst undergoes transmetalation with the boronic acid. Crucially, atmospheric oxygen acts as the terminal oxidant, driving the Cu(II) intermediate to a highly reactive Cu(III) species. This high-valent copper complex then undergoes rapid reductive elimination to forge the C−N or C−O bond[4][5].

ChanLam CuII Cu(II) Precatalyst Transmet Transmetalation (Ar-B(OH)2) CuII->Transmet Coord Amine/Alcohol Coordination Transmet->Coord Oxidation Oxidation to Cu(III) (O2 as oxidant) Coord->Oxidation RedElim Reductive Elimination (Ar-Nu) Oxidation->RedElim RedElim->CuII O2 reoxidation

Copper-catalyzed aerobic Chan-Lam coupling mechanism.

Self-Validating Experimental Protocol
  • Reagent Assembly : In a flask open to the atmosphere, combine the boronic ester/acid (1.0 equiv), amine (4.0 equiv), Cu(OAc)2​ (1.0 equiv for stoichiometric, or 2-10 mol% for catalytic), and Cs2​CO3​ (0.5 equiv).

  • Solvent Addition : Add Methanol and Pyridine. Causality: Pyridine acts as a coordinating ligand to stabilize the transient copper intermediates, while methanol facilitates necessary proton transfers[5].

  • Aerobic Stirring : Stir vigorously at room temperature. Self-Validating Check: The solution must exhibit a deep color shift (typically from pale blue to deep green/brown), indicating the formation of the active Cu-amine complexes. If the solution remains pale, oxygen diffusion is insufficient; increase the stirring rate or bubble dry air through the mixture.

  • Workup : Filter the crude mixture through a pad of Celite to remove insoluble copper salts, concentrate in vacuo, and purify via column chromatography.

Quantitative Data
Catalyst SystemSubstratesOxidantTemp (°C)Yield (%)Ref
Cu(OAc)2​ / PyridineBoronic ester + AnilineAmbient O2​ RTup to 93[4][5]
[Cu(DMAP)4​I]I Aryl boronic acid + amine/thiolAmbient O2​ RT>90[6]

Petasis Borono-Mannich Reaction: Multicomponent Assembly

Mechanistic Causality

The Petasis reaction is a powerful multicomponent reaction (MCR) that couples an amine, an aldehyde, and a boronic acid to yield substituted amines (such as unnatural α -amino acids)[7]. The reaction bypasses the severe reversibility issues of classical Mannich reactions. The boronic acid coordinates to the iminium intermediate—often facilitated by an adjacent hydroxyl or carboxyl group on the aldehyde—forming a rigid ate-complex. This pre-organization drives a highly diastereoselective, irreversible intramolecular transfer of the vinyl or aryl group from the boron to the electrophilic carbon[7][8].

Petasis Start Amine + Carbonyl Imine Imine/Iminium Formation Start->Imine -H2O Ate Boronate Ate-Complex (Ar-B(OH)2 Addition) Imine->Ate + Boronic Acid Transfer Intramolecular Ligand Transfer Ate->Transfer Irreversible Product Substituted Amine Product Transfer->Product

Multicomponent Petasis borono-Mannich reaction pathway.

Self-Validating Experimental Protocol
  • Imine Pre-Formation : Stir the primary/secondary amine (1.0 equiv) and the α -hydroxy/keto aldehyde (1.0 equiv) in dichloromethane (DCM) at room temperature for 1-2 hours. Self-Validating Check: Confirm the complete consumption of the aldehyde via TLC before proceeding. This prevents the boronic acid from prematurely coordinating with the free aldehyde, which can lead to off-target degradation.

  • Boronic Acid Addition : Add the vinyl or aryl boronic acid (1.2 equiv). Causality: Vinyl boronic acids are exceptionally reactive in this system due to the highly favorable migratory aptitude of the sp2 carbon during the intramolecular transfer[9].

  • Maturation : Stir at room temperature until the irreversible transfer is complete (typically 12-24 hours).

  • Workup : Wash the organic layer with saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate for purification.

Quantitative Data
ComponentsSolventTemp (°C)StereocontrolYield (%)Ref
Amine, Paraformaldehyde, Vinyl boronic acidDioxane90N/A (Naftifine synthesis)82[9]
(S)-2-phenylglycinol, α -keto acid, vinyl boronic acidDCMRTHigh Diastereoselectivity>80[7]

Emerging Frontiers: Bioconjugation and Catalysis

Beyond traditional cross-coupling, boronic acids are driving innovation in two major frontiers:

  • Stimuli-Responsive Bioconjugation : Because aromatic boronic acids react rapidly with reactive oxygen species (ROS) like hydrogen peroxide (undergoing a B−O 1,2-shift to hydrolyze into a phenol), they are heavily utilized as trigger mechanisms for targeted prodrug activation and fluorescent probes in cancer theranostics[1].

  • Main-Group Lewis Acid Catalysis : Halogenated boronic acid esters are emerging as potent, bench-stable Lewis acid catalysts. By tuning the electron-withdrawing nature of the catechol counterpart, these boron derivatives can achieve Lewis acidities comparable to transition metals, successfully promoting reactions like the Friedel-Crafts alkylation without the need for a glovebox[10].

References

  • Petasis Reaction - Organic Chemistry Portal. organic-chemistry.org. 8

  • Petasis reaction - Wikipedia. wikipedia.org. 7

  • Chan–Lam coupling - Wikipedia. wikipedia.org. 4

  • Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews - ACS Publications. 9

  • Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research - ACS Publications. 1

  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal[Cu(DMAP)4I]I as catalyst. The Royal Society of Chemistry. 6

  • Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. ACS Publications. 5

  • From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters. The Journal of Organic Chemistry - ACS Publications. 10

  • Suzuki reaction - Wikipedia. wikipedia.org. 2

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society - ACS Publications. 3

Sources

Unlocking Therapeutic Potential: A Technical Guide to 1-Oxo-Tetrahydroisoquinoline Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the therapeutic potential of 1-oxo-tetrahydroisoquinoline (1-oxo-THIQ) compounds, with a focus on their validated and potential molecular targets. This document will delve into the mechanistic basis for their activity, provide actionable experimental protocols for target validation, and present a forward-looking perspective on this promising class of molecules.

Introduction: The 1-Oxo-Tetrahydroisoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 1-oxo-tetrahydroisoquinoline core is a prominent structural motif found in numerous natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[1] This privileged scaffold has garnered significant attention in drug discovery due to its synthetic tractability and its ability to interact with a diverse range of biological targets.[2] The inherent structural rigidity of the bicyclic system, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the development of novel therapeutics.

This guide will focus on three key therapeutic targets for which 1-oxo-THIQ compounds have shown significant promise:

  • Poly(ADP-ribose) Polymerase (PARP): A critical enzyme in DNA damage repair, particularly relevant in oncology.

  • Phosphodiesterase 4 (PDE4): A key regulator of intracellular cyclic AMP (cAMP) levels, with implications for inflammatory and respiratory diseases.

  • Sirtuin 1 (SIRT1): An NAD+-dependent deacetylase involved in cellular stress responses, metabolism, and aging, representing an emerging area of interest for this scaffold.

We will explore the rationale for targeting these enzymes with 1-oxo-THIQ derivatives, detail the molecular mechanisms of action, and provide comprehensive protocols for their evaluation.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: A New Frontier in Oncology for 1-Oxo-THIQs

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to DNA single-strand breaks (SSBs).[3] By synthesizing poly(ADP-ribose) chains at the site of damage, they recruit other DNA repair proteins.[4] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a concept known as synthetic lethality.[4]

Recent studies have identified 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as a novel and potent class of PARP inhibitors.[3][5] These compounds mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP.[3]

Mechanism of Action: Beyond Catalytic Inhibition

The therapeutic efficacy of PARP inhibitors is twofold. Firstly, they block the enzymatic activity of PARP, preventing the synthesis of poly(ADP-ribose) and the subsequent recruitment of the DNA repair machinery.[6] Secondly, and perhaps more critically, many PARP inhibitors, including those based on the 1-oxo-THIQ scaffold, "trap" the PARP enzyme on the DNA at the site of damage.[7] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of cytotoxic double-strand breaks.[6]

cluster_0 DNA Damage Response & PARP Inhibition cluster_1 Inhibition Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) PARP1->PAR synthesizes (uses NAD+) Oxo_THIQ 1-Oxo-THIQ PARP Inhibitor PARP1->Oxo_THIQ NAD NAD+ Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits BER Base Excision Repair Repair_Proteins->BER initiates Replication_Fork Replication Fork DSB Double-Strand Break Replication_Fork->DSB stalls at trapped PARP1 Apoptosis Apoptosis DSB->Apoptosis leads to (in HR-deficient cells) Oxo_THIQ->PARP1 Oxo_THIQ->PAR blocks synthesis Oxo_THIQ->Repair_Proteins prevents recruitment

Figure 1: Signaling pathway of PARP inhibition by 1-oxo-THIQ compounds.

Quantitative Data: Inhibitory Potency of 1-Oxo-THIQ Derivatives

The following table summarizes the in vitro inhibitory activity of representative 1-oxo-3,4-dihydroisoquinoline-4-carboxamide compounds against PARP1 and PARP2.

Compound IDR1R2NR3PARP1 IC50 (nM)[3]PARP2 IC50 (nM)[3]Selectivity Index (PARP1/PARP2)
3l H[1,4'-Bipiperidine]-1'-yl15670.12.22
3y H4-Phenylpiperazin-1-yl>1000>1000-
3v HMorpholino>1000>1000-
(des-fluoro)-3l F[1,4'-Bipiperidine]-1'-yl224.05.5

Data extracted from a study on novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold inhibitors.[1][3][5]

Experimental Protocols

This protocol describes a fluorometric assay to determine the IC50 values of 1-oxo-THIQ compounds.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone proteins

  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

  • NAD+ and biotinylated-NAD+

  • Streptavidin-HRP conjugate

  • HRP substrate (chemiluminescent or colorimetric)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • 96-well plates (white or clear, depending on the substrate)

  • Plate reader

Procedure:

  • Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).

  • Prepare serial dilutions of the 1-oxo-THIQ test compounds in assay buffer.

  • In each well, add the PARP enzyme and activated DNA.

  • Add the test compound dilutions to the respective wells. Include a no-inhibitor control and a no-enzyme blank.

  • Initiate the reaction by adding a mixture of NAD+ and biotinylated-NAD+.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and wash the plate to remove unincorporated NAD+.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate and add the HRP substrate.

  • Read the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value using a dose-response curve fitting software.[8]

This protocol measures the ability of an inhibitor to stabilize the PARP-DNA complex.[8]

Materials:

  • Recombinant human PARP1

  • Fluorescently labeled DNA oligonucleotide with a single-strand break

  • Assay buffer

  • 96-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the 1-oxo-THIQ test compounds.

  • In a 96-well black plate, add PARP1 and the fluorescently labeled DNA oligonucleotide.

  • Add the test compound dilutions.

  • Incubate the mixture to allow for complex formation.

  • Measure the fluorescence polarization of each well. An increase in polarization indicates the trapping of PARP1 on the DNA.

  • Plot the change in fluorescence polarization against the compound concentration to determine the EC50 for PARP trapping.

Phosphodiesterase 4 (PDE4) Inhibition: Targeting Inflammation

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP).[9] The degradation of cAMP terminates its signaling, which is crucial in regulating inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators like TNF-α and leukotrienes.[10] Several tetrahydroisoquinoline derivatives have been identified as potent and selective PDE4 inhibitors, making this an important therapeutic target for this scaffold.[9][11][12]

Mechanism of Action: Elevating cAMP and Suppressing Inflammation

By inhibiting PDE4, 1-oxo-THIQ compounds prevent the breakdown of cAMP in inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inactivates transcription factors involved in the expression of pro-inflammatory genes. This ultimately leads to a reduction in the inflammatory response.[13]

cluster_0 PDE4 Inhibition and Anti-inflammatory Pathway Proinflammatory_Stimulus Pro-inflammatory Stimulus (e.g., LPS) Adenylate_Cyclase Adenylate Cyclase Proinflammatory_Stimulus->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP ATP to cAMP ATP ATP PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP Oxo_THIQ 1-Oxo-THIQ PDE4 Inhibitor PDE4->Oxo_THIQ inhibited by Inflammatory_Genes Inflammatory Gene Transcription PKA->Inflammatory_Genes inhibits TNF_alpha TNF-α Release Inflammatory_Genes->TNF_alpha leads to Oxo_THIQ->cAMP increases levels

Figure 2: Mechanism of anti-inflammatory action via PDE4 inhibition.

Quantitative Data: PDE4 Inhibitory Activity

The following table presents the PDE4B inhibitory activity of representative tetrahydroisoquinoline derivatives.

Compound IDPDE4B IC50 (µM)[9]TNF-α Release Inhibition IC50 (µM)[9]
19 0.881.23
Rolipram 1.351.87

Data from a study on 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors.[9]

Experimental Protocols

This protocol uses a scintillation proximity assay to measure PDE4 activity.

Materials:

  • Recombinant human PDE4B or PDE4D

  • [3H]-cAMP

  • Scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the 1-oxo-THIQ test compounds.

  • In a 96-well plate, add the PDE4 enzyme and the test compound dilutions.

  • Initiate the reaction by adding [3H]-cAMP.

  • Incubate at 30°C for a defined period.

  • Stop the reaction and add the SPA beads. The beads bind to the [3H]-5'-AMP product.

  • Read the plate in a scintillation counter. The signal is proportional to PDE4 activity.

  • Calculate the percent inhibition and determine the IC50 value.[10]

This protocol assesses the functional anti-inflammatory effect of the compounds.[10]

Materials:

  • Fresh human whole blood

  • Lipopolysaccharide (LPS)

  • RPMI-1640 medium

  • 1-oxo-THIQ test compounds

  • Human TNF-α ELISA kit

Procedure:

  • Dilute fresh human whole blood with RPMI-1640 medium.

  • Pre-incubate the diluted blood with serial dilutions of the test compounds for 30 minutes.

  • Stimulate the blood with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubate for 24 hours at 37°C in a CO2 incubator.

  • Centrifuge the samples to collect the plasma.

  • Measure the concentration of TNF-α in the plasma using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release and determine the IC50 value.

Sirtuin 1 (SIRT1) Activation: A Potential Avenue for Metabolic and Age-Related Diseases

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and inflammation.[14] Activation of SIRT1 has been shown to have beneficial effects in models of age-related diseases, including metabolic disorders and neurodegeneration.[15] While direct evidence for 1-oxo-THIQ compounds as SIRT1 activators is still emerging, some isoquinoline alkaloids, such as berberine, have been reported to activate SIRT1 signaling pathways.[14][16] Given the structural similarities, investigating the potential of 1-oxo-THIQs to modulate SIRT1 activity is a promising research direction.

Proposed Mechanism of Action: Allosteric Activation

Small molecule activators of SIRT1, such as resveratrol, are thought to bind to an allosteric site on the enzyme, leading to a conformational change that enhances its catalytic activity towards specific substrates like p53 and PGC-1α.[17][18]

cluster_0 Potential SIRT1 Activation Pathway Oxo_THIQ 1-Oxo-THIQ (Potential Activator) SIRT1 SIRT1 Oxo_THIQ->SIRT1 allosteric binding? Substrate_DeAc Deacetylated Substrate SIRT1->Substrate_DeAc deacetylates Nicotinamide Nicotinamide SIRT1->Nicotinamide Substrate_Ac Acetylated Substrate (e.g., p53, PGC-1α) Substrate_Ac->SIRT1 NAD NAD+ NAD->SIRT1 Downstream_Effects Downstream Effects (Metabolic Regulation, Stress Resistance) Substrate_DeAc->Downstream_Effects

Figure 3: Proposed mechanism for SIRT1 activation by 1-oxo-THIQ compounds.

Experimental Protocol: In Vitro SIRT1 Fluor-de-Lys Assay

This protocol is a widely used method for screening SIRT1 activators.[19][20][21][22]

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor-de-Lys® SIRT1 substrate (a peptide with a quenched fluorophore)

  • NAD+

  • SIRT1 assay buffer

  • Developer solution (containing trypsin)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the 1-oxo-THIQ test compounds. Include a known activator (e.g., resveratrol) as a positive control and a no-enzyme blank.

  • In a 96-well plate, add the SIRT1 enzyme, the test compound dilutions, and the Fluor-de-Lys® substrate.

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and add the developer solution. The developer cleaves the deacetylated substrate, releasing the unquenched fluorophore.

  • Incubate for an additional 15-30 minutes at 37°C.

  • Read the fluorescence (e.g., excitation at 340 nm, emission at 460 nm).

  • Calculate the percent activation relative to the no-activator control and determine the EC50 value.

Conclusion and Future Perspectives

The 1-oxo-tetrahydroisoquinoline scaffold represents a versatile platform for the development of novel therapeutics targeting a range of clinically relevant enzymes. The demonstrated activity of these compounds as potent inhibitors of PARP and PDE4 underscores their potential in oncology and inflammatory diseases. The structure-activity relationships derived from these studies provide a roadmap for further optimization of potency, selectivity, and pharmacokinetic properties.

Furthermore, the exploration of novel targets, such as SIRT1, opens exciting new avenues for the therapeutic application of 1-oxo-THIQ derivatives in metabolic and age-related disorders. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to validate these and other potential targets, thereby accelerating the translation of these promising compounds from the laboratory to the clinic. As our understanding of the complex signaling pathways in disease deepens, the strategic design of multi-targeting 1-oxo-THIQ compounds may offer innovative solutions for complex multifactorial diseases.

References

  • A Novel Cell Based Assay for PDE Inhibitor Screenings. Dexorgen. Available at: [Link]

  • Wunder, F., et al. (2013). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. Molecular Pharmaceutics.
  • Barone, R., et al. (2020). SIRT1 Activation by Natural Phytochemicals: An Overview. Frontiers in Pharmacology.
  • Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Dai, H., et al. (2015).
  • Wang, P., et al. (2010). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Combinatorial Chemistry & High Throughput Screening.
  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. European Journal of Medicinal Chemistry.
  • Chen, I. H., et al. (2018). Screening SIRT1 Activators from Medicinal Plants as Bioactive Compounds against Oxidative Damage in Mitochondrial Function.
  • Pearson, K. J., et al. (2008). Dietary Activators of Sirt1. Current Medicinal Chemistry.
  • Hubbard, B. P., & Sinclair, D. A. (2014). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Molecular Biology.
  • Grabarska, A., et al. (2023). Natural Phytochemicals as SIRT Activators—Focus on Potential Biochemical Mechanisms.
  • Mao, Z.-Y., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylates. European Journal of Organic Chemistry.
  • Tota, A., et al. (2025). Pharmacological Investigation of a Novel Resveratrol-like SIRT1 Activator Endowed with a Cardioprotective Profile.
  • Wunder, F., et al. (2025). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. Request PDF.
  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Figshare.
  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed.
  • Zhang, Z., et al. (2023).
  • Wang, L., et al. (2019). Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. Journal of Medicinal Chemistry.
  • Li, J., et al. (2023).
  • Milne, J. C., et al. (2025). In vitro characterization of activators of human SIRT1.
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]

  • Sanna, F., et al. (2022).
  • Zaremba, T., & Curtin, N. J. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences.
  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available at: [Link]

  • Kumar, D., et al. (2025). A reporter gene assay for screening of PDE4 subtype selective inhibitors.
  • Barnard, A., et al. (2005).
  • Wang, L., et al. (2021).
  • The mechanism of PARP inhibitor action is identified. Drug Target Review. (2024). Available at: [Link]

  • Singh, S., et al. (2023). Activating SIRT-1 Signalling with the Mitochondrial-CoQ10 Activator Solanesol Improves Neurobehavioral and Neurochemical Defects in Ouabain-Induced Experimental Model of Bipolar Disorder. Antioxidants.
  • Chemical structures of tetrahydroisoquinoline derivatives derived from... ResearchGate. Available at: [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI.
  • Stoyanova, E. K., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules.
  • Mechanism of Action of PARP Inhibitors. ResearchGate. Available at: [Link]

  • Sisto, F., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, prized for its remarkable versatility in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[4][5] The reaction's success is rooted in its mild conditions, tolerance of a wide array of functional groups, and the use of organoboron compounds, which are generally stable and environmentally benign compared to other organometallic reagents.[3][4][5]

This application note provides a detailed protocol and in-depth scientific insights for the Suzuki-Miyaura coupling of a key heterocyclic building block: (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid. This moiety is of significant interest in medicinal chemistry, and its successful incorporation into various molecular scaffolds can pave the way for new drug candidates.

The Mechanistic Heart of the Reaction: A Symphony of Catalysis

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a Pd(II) species.[4][6]

  • Transmetalation: This is often the rate-determining step. The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[1][4][8]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the desired biaryl product, regenerating the active Pd(0) catalyst which then re-enters the catalytic cycle.[7]

The choice of catalyst, ligand, base, and solvent all play a crucial role in the efficiency of each of these steps.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition PdII_Ar_Ar1 Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_Ar_Ar1 Transmetalation PdII_Ar_Ar1->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') ArX Aryl Halide (Ar-X) Ar1BOH2 (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid (Ar'-B(OH)2) Base Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components and Their Strategic Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of its core components.

The Palladium Catalyst: The Engine of the Reaction

The choice of palladium source and its associated ligands is critical. While simple palladium salts like Pd(OAc)₂ can be effective, modern, well-defined precatalysts often offer superior activity and reproducibility.[9] These precatalysts are designed to readily generate the active Pd(0) species in situ. For challenging couplings, particularly those involving heteroaromatic substrates, specialized ligands are often required to enhance catalyst stability and promote efficient oxidative addition and reductive elimination.

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted and crucial role in the Suzuki-Miyaura coupling.[1][4] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[1][8][10][11][12] The choice of base can significantly impact reaction rates and yields.[1] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base is often dependent on the specific substrates and solvent system.[1]

The Solvent System: The Reaction's Environment

The solvent system must be capable of dissolving the various reaction components and facilitating the catalytic cycle.[13][14] A wide range of solvents can be employed, from nonpolar aprotic solvents like toluene and dioxane to polar aprotic solvents such as DMF and THF.[13][15][16] Often, a mixture of an organic solvent and water is used, as water can enhance the solubility of the base and the boronate species.[13] However, the choice of solvent can also influence the selectivity of the reaction in more complex systems.[15][17] It is also crucial to use high-purity, degassed solvents, as oxygen can deactivate the palladium catalyst.[18]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid with an aryl bromide. Optimization of reaction parameters may be necessary for different coupling partners.

Reagents and Materials
  • (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, or a modern precatalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base vessel Add to Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) vessel->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (Monitor Progress) solvent->heat cool Cool to Room Temperature heat->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Column Chromatography) dry->purify final_product final_product purify->final_product Isolated Product

Figure 2. A generalized workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Expert Insights

Even with a well-defined protocol, challenges can arise. Below are common issues and field-proven solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion Inactive catalyst, insufficient degassing, wrong base or solvent, low reaction temperature.Ensure proper inert atmosphere technique.[18] Use a fresh, high-quality catalyst. Screen different bases and solvents.[1][18] Gradually increase the reaction temperature.[18]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) source without efficient reduction.Thoroughly degas all solvents and the reaction mixture.[7][18] Consider using a Pd(0) precatalyst.[18]
Protodeborylation Unstable boronic acid, prolonged reaction times at high temperatures, presence of water with certain bases.Use the boronic acid as its more stable pinacol ester derivative.[7] Optimize for shorter reaction times. Some boronic acids are known to be unstable under basic conditions.[19][20][21]
Dehalogenation of Aryl Halide Presence of hydride sources (e.g., certain amine bases or alcohol solvents).Switch to a non-hydride donating base like a carbonate or phosphate.[18] Use an aprotic solvent.

Conclusion: A Powerful Tool for Molecular Innovation

The Suzuki-Miyaura coupling is a robust and highly valuable transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can effectively employ this reaction to construct novel molecules with significant potential in drug discovery and materials science. The protocol provided herein for (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid serves as a comprehensive guide to unlock the synthetic potential of this important building block.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Computational study of solvent effects on the Suzuki-Miyaura coupling reaction.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides - R Discovery.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids - DSpace@MIT.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society - ACS Publications.
  • Suzuki Cross Coupling Reaction-A Review - ResearchGate.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com.
  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI.
  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C | The Journal of Organic Chemistry - ACS Publications.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate.
  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Publishing.
  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit.
  • Suzuki reaction - Wikipedia.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates | Request PDF - ResearchGate.
  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC.
  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry.
  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF - ResearchGate.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH.

Sources

Application Note: Utilizing (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-affinity lead compounds by screening low-molecular-weight libraries to identify efficient binders, which are subsequently "grown" or linked into potent drugs. Within this paradigm, (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid (CAS No. 376584-81-5)[1] has emerged as a highly versatile, dual-purpose fragment.

This compound combines a privileged structural scaffold with a reactive warhead. The 1-oxo-1,2,3,4-tetrahydroisoquinoline core acts as a rigid, hydrogen-bonding pharmacophore that mimics peptide bonds and frequently anchors into hydrophobic pockets[2]. Concurrently, the boronic acid moiety at the 6-position serves two critical functions:

  • Reversible Covalent Binding: It acts as an electrophilic warhead capable of forming reversible covalent bonds with nucleophilic amino acid residues (such as serine, threonine, or cysteine) in the target protein's active site, a mechanism famously validated by the proteasome inhibitor bortezomib[3][4].

  • Synthetic Tractability: It serves as a highly reactive functional group for rapid fragment elaboration via Suzuki-Miyaura cross-coupling, allowing medicinal chemists to efficiently explore chemical space around the initial hit[2][5].

Mechanistic Framework

The unique utility of boronic acid fragments lies in their electronic geometry. In aqueous solution, the boron atom exists in an sp² hybridized, trigonal planar state. Upon entering a protein's active site and encountering a nucleophile (e.g., the hydroxyl group of a catalytic serine), the boron atom accepts an electron pair into its empty p-orbital, transitioning to an sp³ hybridized, tetrahedral geometry[3]. This transition not only forms a strong, polar covalent bond but also locks the fragment into a highly specific, directional binding pose[3].

Mechanism A (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl) boronic acid B Target Protein (Ser/Thr/Cys Nucleophile) A->B Biological Assay D Aryl Halide Scaffold (Fragment Growing) A->D Chemical Synthesis C Reversible Covalent Complex (sp3 Tetrahedral Boronate) B->C Coordinate E C-C Bond Formation (Suzuki-Miyaura) D->E Pd Catalyst

Fig 1. Dual utility of the fragment: reversible covalent binding and synthetic cross-coupling.

Quantitative Data Presentation

To be effective in FBDD, a compound must adhere to the "Rule of Three" (Ro3). The physicochemical properties of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid make it an ideal starting point, ensuring high ligand efficiency (LE) and ample room for molecular weight expansion during the lead optimization phase.

PropertyValueRo3 ThresholdFBDD Implication
Molecular Weight (MW) 191.0 g/mol < 300 g/mol Allows for the addition of ~200-300 Da during fragment growing.
cLogP ~0.8< 3.0Ensures high aqueous solubility for high-concentration screening.
H-Bond Donors (HBD) 2≤ 3Facilitates specific interactions without causing desolvation penalties.
H-Bond Acceptors (HBA) 3≤ 3Optimal for interacting with kinase hinge regions or protease pockets.
Heavy Atom Count (HAC) 13≤ 20Maximizes Ligand Efficiency (LE > 0.3 kcal/mol/HA) upon target binding.

Experimental Protocols

Protocol 1: Reversible Covalent Fragment Screening via Surface Plasmon Resonance (SPR)

When screening boronic acids, traditional kinetic models often fail because the sp² to sp³ hybridization shift introduces a slow isomerization step[3]. This protocol is designed to account for the unique binding kinetics of boronic acid fragments.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., a serine protease) onto a CM5 sensor chip via standard amine coupling until a density of 3000–5000 Response Units (RU) is achieved.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20). Crucial: Avoid buffers containing nucleophilic compounds like Tris or glycerol, which can form adducts with the boronic acid.

  • Analyte Injection: Inject (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid in a 2-fold dilution series ranging from 10 µM to 1 mM.

  • Kinetic Adjustments (Causality): Set the association phase (contact time) to a minimum of 180 seconds. Reasoning: The formation of the tetrahedral boronate complex is slower than non-covalent interactions; shorter contact times will result in false negatives due to failure to reach steady-state equilibrium[3].

  • Dissociation Phase: Monitor dissociation for 300 seconds. Boronic acids typically exhibit slow off-rates due to the covalent nature of the bond.

Self-Validating System: To confirm that the observed RU signal is due to specific active-site covalent binding rather than non-specific aggregation, perform a parallel injection sequence where the target protein is pre-incubated with a known high-affinity active-site inhibitor. A complete abrogation of the fragment's binding signal validates the specific, orthosteric nature of the interaction. Furthermore, utilizing a point-mutant of the target protein (e.g., Serine to Alanine at the catalytic triad) should result in a drastic reduction in affinity, confirming the covalent mechanism.

Protocol 2: Fragment Elaboration via Suzuki-Miyaura Cross-Coupling

Once the fragment is validated as a hit, the boronic acid moiety is leveraged as a synthetic handle to grow the molecule into adjacent sub-pockets[2].

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid (1.2 eq) and the desired aryl/heteroaryl bromide (1.0 eq).

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-dioxane and water (4:1 ratio).

  • Reaction Conditions: Seal the vial and heat at 90°C for 2–4 hours under an argon atmosphere.

  • Workup: Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via reverse-phase HPLC.

Causality for Experimental Choices: The choice of Pd(dppf)Cl₂ is highly deliberate. The 1-oxo-1,2,3,4-tetrahydroisoquinoline core contains an amide nitrogen and a carbonyl oxygen that can act as bidentate ligands, potentially coordinating to and poisoning naked palladium species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a robust, sterically demanding bidentate environment around the palladium center, preventing catalyst deactivation by the fragment's core while facilitating efficient oxidative addition[2].

Self-Validating System: Always run a simultaneous "catalyst-free" control reaction. If product formation is observed in the absence of the palladium catalyst, it indicates that the aryl halide is undergoing an alternative, non-specific nucleophilic aromatic substitution (SNAr) rather than the intended cross-coupling. LC-MS analysis of the control must show 0% product conversion to validate the integrity of the Suzuki-Miyaura workflow.

FBDD_Workflow A Fragment Hit (Boronic Acid) B Library Design (Select Aryl Halides) A->B Structural Insights C Suzuki-Miyaura Cross-Coupling B->C Synthesis D LC-MS / NMR Validation C->D Quality Control E Secondary Screening (IC50 / KD) D->E Assay F Lead Compound E->F Optimization

Fig 2. FBDD workflow for boronic acid fragments from screening to lead optimization.

Conclusion

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a powerful tool in the medicinal chemist's arsenal. By understanding the underlying quantum mechanics of boron hybridization and the coordination chemistry of the isoquinolinone core, researchers can design self-validating screening and synthetic protocols. This dual-nature fragment not only identifies elusive binding pockets through reversible covalent interactions but also provides an immediate, high-yielding synthetic pathway for lead optimization.

References

  • Design and discovery of boronic acid drugs ResearchGate / Elsevier Masson SAS URL:[6]

  • Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design MDPI URL:[3]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates Royal Society of Chemistry (RSC) URL:[5]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications MDPI URL:[4]

  • CAS No.376584-81-5, (1,2,3,4-TETRAHYDRO-1-OXO-6-ISOQUINOLINYL) Boronic Acid LookChem URL:[1]

  • Stepwise Evolution of Fragment Hits against MAPK Interacting Kinases 1 and 2 American Chemical Society (ACS) URL:[2]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Substituted Isoquinolinones

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isoquinolinone Scaffold and the Power of Palladium Catalysis

The isoquinolin-1(2H)-one core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmaceutical agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including antitumor, anti-inflammatory, and antihypertensive properties.[2] Notably, this scaffold is integral to the development of various kinase inhibitors, a critical class of drugs in oncology.[3] The ability to precisely and efficiently introduce diverse substituents onto the isoquinolinone ring is therefore of paramount importance for drug discovery and the development of new therapeutic agents.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[4][5][6] These reactions are characterized by their mild conditions, exceptional functional group tolerance, and broad substrate scope, making them ideally suited for the late-stage functionalization of complex molecules like isoquinolinone derivatives.[5] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for modifying substituted isoquinolinones, offering detailed protocols and expert insights to aid researchers in this field.

Core Concepts: A Mechanistic Overview of Key Cross-Coupling Reactions

Understanding the fundamental catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions. While specific details can vary, most reactions proceed through a sequence of oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide or triflate.[3][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar¹)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Boronate LₙPd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar¹-Ar² Ar1X Ar¹-X (Isoquinolinone-X) Ar2B Ar²-B(OR)₂ Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Mizoroki-Heck Reaction

The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene, offering a powerful method for vinylation of the isoquinolinone core.[10][11]

Heck_Cycle cluster_cycle Mizoroki-Heck Catalytic Cycle Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Alkene [LₙPd(II)(Ar)(Alkene)]⁺X⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Sigma LₙPd(II)-Alkyl PdII_Alkene->PdII_Sigma Migratory Insertion Pd_Hydride [LₙPd(II)-H]⁺X⁻ PdII_Sigma->Pd_Hydride β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination Product Ar-Alkene ArX Ar-X (Isoquinolinone-X) Alkene Alkene Base Base

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation, coupling an amine with an aryl halide. It is invaluable for synthesizing N-aryl isoquinolinones or introducing amine functionalities.[12][13]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 LₙPd(0) PdII_Aryl LₙPd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amido LₙPd(II)(Ar)(NR¹R²) PdII_Aryl->PdII_Amido Ligand Exchange & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² ArX Ar-X (Isoquinolinone-X) Amine HNR¹R² Base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Application Notes & Experimental Protocols

Suzuki-Miyaura Coupling of Halo-Isoquinolinones

Application Note: The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method for functionalizing halo-isoquinolinones due to its operational simplicity and the vast commercial availability of boronic acids.[3][9] It allows for the introduction of aryl, heteroaryl, and even some alkyl groups. The choice of catalyst, ligand, base, and solvent system is critical for success and depends heavily on the electronic nature of the substrates. For electron-rich isoquinolinones, more active catalysts may be required. Conversely, electron-poor systems may be more susceptible to side reactions.

Detailed Experimental Protocol: Synthesis of 6-Aryl-isoquinolinone-1-carbonitrile

This protocol is adapted from a procedure for the coupling of 6-bromoisoquinoline-1-carbonitrile.[3]

  • 1. Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromoisoquinoline-1-carbonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. An excess of the boronic acid is used to drive the reaction to completion. The choice of base is crucial; stronger bases like Cs₂CO₃ can sometimes accelerate slow reactions but may also promote side reactions like boronic acid decomposition.

  • 2. Catalyst and Solvent Addition:

    • Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat 3 times).

    • Under this inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

    • Add the degassed solvent system via syringe. A common mixture is 1,4-dioxane/water (4:1 v/v, 0.1-0.2 M).

    • Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[3] Degassing the solvent removes dissolved oxygen, which is a potent catalyst poison. Water is often a necessary co-solvent in Suzuki couplings to facilitate the dissolution of the inorganic base and assist in the transmetalation step.

  • 3. Reaction Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[3]

    • Rationale: Heating is required to overcome the activation energy for the oxidative addition and other steps in the cycle. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • 4. Workup and Purification:

    • Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[3]

    • Rationale: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove residual water from the organic phase. Column chromatography is a standard method for purifying organic compounds based on their polarity.

  • 5. Characterization:

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Intramolecular Heck Reaction for Isoquinolinone Synthesis

Application Note: The intramolecular Heck reaction is a powerful method for constructing the isoquinolinone core itself.[10][15] This is typically achieved by cyclization of an N-allyl-2-bromobenzamide derivative. The reaction creates a new C-C bond and a stereocenter, leading to dihydroisoquinolinone products. The choice of catalyst, ligand, and base can influence the efficiency and regioselectivity of the cyclization.

Detailed Experimental Protocol: Synthesis of N-Aryl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one

This protocol is based on the cyclization of N-allyl-N-aryl-2-bromobenzamides.[10]

  • 1. Reagent Preparation:

    • In a sealable reaction tube, combine the N-allyl-N-aryl-2-bromobenzamide substrate (0.5 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., KOAc or Et₃N, 1.5-2.0 equiv).

    • Rationale: The palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium center and modulates its reactivity. The base is required to neutralize the H-X acid generated during the catalytic cycle.

  • 2. Solvent Addition and Reaction Execution:

    • Add an anhydrous, polar aprotic solvent such as DMF or DMA (0.1 M).

    • Seal the tube and purge with an inert gas (argon or nitrogen).

    • Heat the mixture in a preheated oil bath to 100-140 °C for 12-24 hours.

    • Rationale: High temperatures are often necessary for the oxidative addition of less reactive aryl bromides.[10] Polar aprotic solvents are effective at dissolving the reactants and promoting the reaction.

  • 3. Workup and Purification:

    • Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

C–H Activation/Annulation for Isoquinolinone Synthesis

Application Note: Direct C–H activation represents a highly atom-economical strategy for synthesizing isoquinolinones, avoiding the need for pre-functionalized starting materials like aryl halides.[1][16] In this approach, a palladium catalyst facilitates the activation of an ortho C-H bond of a benzamide derivative, which is then intercepted by a coupling partner like an alkyne or allene to construct the heterocyclic ring.[1][16]

Detailed Experimental Protocol: Synthesis of 3,4-Substituted Hydroisoquinolones

This protocol is adapted from a palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with allenoic acid esters.[1]

  • 1. Reagent and Catalyst Setup:

    • To an oven-dried reaction vessel, add the N-methoxybenzamide (0.5 mmol, 1.0 equiv), the 2,3-allenoic acid ester (1.5 mmol, 3.0 equiv), Ag₂CO₃ (1.0 mmol, 2.0 equiv), and DIPEA (1.0 mmol, 2.0 equiv).

    • Rationale: The N-methoxy group often acts as a directing group, facilitating the ortho C-H activation. The silver salt (Ag₂CO₃) typically acts as an oxidant, and DIPEA serves as a base. An excess of the allene is used to ensure efficient trapping of the palladacycle intermediate.

  • 2. Catalyst and Solvent Addition:

    • Add the palladium catalyst, such as Pd(CH₃CN)₂Cl₂ (10 mol%), and anhydrous toluene (10 mL).

    • Seal the vessel and place it under an inert atmosphere.

    • Rationale: The choice of palladium source and solvent is critical. Toluene is a common high-boiling solvent suitable for these transformations.

  • 3. Reaction and Workup:

    • Heat the mixture at 85 °C for 4 hours.

    • After cooling, filter the reaction mixture through a pad of Celite® to remove insoluble salts and the catalyst.

    • Rinse the pad with an organic solvent and concentrate the filtrate under reduced pressure.

    • Rationale: The reaction is often complete within a few hours under these conditions. Filtration through Celite is a standard procedure to remove solid residues before purification.

  • 4. Purification:

    • Purify the resulting crude material by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one product.[1]

Data Presentation: Comparative Tables

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Halo-quinolines/isoquinolines

Entry Halide Substrate Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1 6-Bromoisoquinoline-1-carbonitrile Phenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Dioxane/H₂O 90 12 95 [3]
2 3-Bromoquinoline 3,5-dimethylisoxazole-4-boronic acid ester Pd(OAc)₂/SPhos (2) K₃PO₄ Toluene/H₂O 100 8 92 [9]
3 3-Bromoquinoline Phenylboronic acid Pd(PPh₃)₄ (3) Na₂CO₃ Toluene/EtOH/H₂O 80 12 88 [9]

| 4 | 4-Bromo-7-azaindole | Phenylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ | Dioxane | 100 | 16 | 94 |[17] |

Table 2: Representative Intramolecular Heck Reaction Conditions

Entry Substrate Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
1 N-allyl-N-(p-tolyl)-2-bromobenzamide Pd(OAc)₂ (10) PPh₃ (20) KOAc DMF 140 75 [10]

| 2 | N-allyl-N-phenyl-2-bromobenzamide | Pd(OAc)₂ (10) | PPh₃ (20) | KOAc | DMF | 140 | 72 |[10] |

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Reagents (Substrate, Coupling Partner, Base) D 4. Assemble Under Inert Gas (Add solids, catalyst, ligand) A->D B 2. Flame-Dry Glassware (Schlenk Flask, Condenser) B->D C 3. Degas Solvents (Sparging with Ar/N₂) E 5. Add Degassed Solvents via Syringe C->E D->E F 6. Heat to Temperature (Vigorous Stirring) E->F G 7. Monitor Progress (TLC, LC-MS) F->G H 8. Cool & Quench Reaction G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry, Filter & Concentrate I->J K 11. Column Chromatography J->K L 12. Characterize Product (NMR, MS, etc.) K->L

Caption: General experimental workflow for Pd-catalyzed cross-coupling.

References

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
  • Pd-catalysed synthesis of isoquinolinones and analogues via C–H and N–H bonds double activation. Chemical Communications (RSC Publishing).
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal.
  • Synthesis of Substituted Isoquinolines via Pd-catalyzed Cross-Coupling Approaches. Not specified.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI.
  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals.
  • Palladium‐Catalyzed Cascade Carbonylative Synthesis of Functionalized Isoquinoline‐1,3‐diones and Oxindoles Using Dimethyl. Not specified.
  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. ResearchGate.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Benchchem.
  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Not specified.
  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC.
  • Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. Chemical Reviews.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Not specified.
  • Palladium-Catalyzed Regioselective C–H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. The Journal of Organic Chemistry - ACS Publications.
  • Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications (RSC Publishing).
  • Cross-Coupling of Heteroatomic Electrophiles. PMC - NIH.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • The Intramolecular Heck Reaction. ResearchGate.
  • meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. PubMed.
  • Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. ResearchGate.
  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Not specified.
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Not specified.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Not specified.
  • (PDF) Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate.
  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry - ACS Publications.
  • Sonogashira coupling. Wikipedia.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar.
  • バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. Not specified.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • (PDF) Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Not specified.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Consecutive Sonogashira Coupling and Hydroamination Cyclization for the Synthesis of Isoindolo[1,2-b]quinazolin-10(12H)-ones Catalyzed by CuI/l-Proline. The Journal of Organic Chemistry - ACS Publications.
  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Not specified.
  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Not specified.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • E–Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Experimental procedure for Miyaura borylation of a 1-oxo-tetrahydroisoquinoline core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1-oxo-tetrahydroisoquinoline (lactam-THIQ) motif is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from potent antimalarial agents[1] to orally bioavailable ERK1/2 inhibitors[2]. During the hit-to-lead optimization of these scaffolds, late-stage diversification is frequently required. Converting a halogenated THIQ core into its corresponding pinacol boronate ester via palladium-catalyzed Miyaura borylation is a critical enabling step that primes the molecule for downstream Suzuki-Miyaura cross-coupling[3].

Causality in Reagent Selection

Designing a robust borylation protocol for the electron-deficient 1-oxo-THIQ core requires precise tuning of the catalytic system to prevent unwanted side reactions:

  • Catalyst—Pd(dppf)Cl₂·CH₂Cl₂: The oxidative addition of Pd(0) into the C–Br bond of the deactivated lactam ring is relatively slow. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which sterically accelerates the rate-limiting reductive elimination of the bulky boryl group, thereby suppressing competitive protodehalogenation[4].

  • Base—Potassium Acetate (KOAc): The selection of KOAc is the most critical parameter. Stronger bases (e.g., K₂CO₃, NaOH) promote the transmetalation of the newly formed arylboronate ester with the starting aryl halide, leading to symmetric homocoupled dimers. KOAc acts as a weak base that activates the Pd(II) complex for transmetalation with bis(pinacolato)diboron (B₂pin₂) without triggering this homocoupling cascade[3].

  • Solvent—1,4-Dioxane: Borylation of isoquinoline derivatives using B₂pin₂ and KOAc at elevated temperatures (80–100 °C) in 1,4-dioxane is a highly validated industrial approach[5]. Dioxane provides the necessary boiling point while maintaining KOAc in a mostly insoluble state, creating a "slow-release" basic environment that further inhibits side reactions.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle of the Miyaura borylation, highlighting the sequential transformations at the palladium center.

Miyaura_Borylation Precatalyst Pd(II) Precatalyst Activation to Pd(0) OxAdd 1. Oxidative Addition [Ar-Br + Pd(0) → Ar-Pd(II)-Br] Precatalyst->OxAdd Active Catalyst LigEx 2. Ligand Exchange [KOAc displaces Br] OxAdd->LigEx TransMet 3. Transmetalation [B2pin2 transfers Bpin] LigEx->TransMet RedElim 4. Reductive Elimination [Ar-Bpin + Pd(0)] TransMet->RedElim RedElim->OxAdd Catalyst Regeneration

Figure 1. Mechanistic pathway of the Pd-catalyzed Miyaura borylation.

Experimental Design & Optimization Data

To establish a self-validating and scalable protocol, various reaction parameters were screened using 6-bromo-3,4-dihydroisoquinolin-1(2H)-one as the model substrate. The quantitative optimization data is summarized in Table 1.

Table 1: Optimization of Reaction Conditions for 6-Bromo-1-oxo-THIQ

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Primary Observation / Byproduct
1Pd(PPh₃)₄ (5 mol%)KOAc1,4-Dioxane9045Significant protodehalogenation
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane9032High levels of symmetric homocoupling
3Pd(dppf)Cl₂ (5 mol%)KOAcDMF9071Incomplete conversion; difficult workup
4 Pd(dppf)Cl₂ (5 mol%) KOAc 1,4-Dioxane 90 94 Optimal conditions; trace byproducts

Detailed Experimental Protocol

Target Molecule: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one

Reagents & Materials
  • Substrate: 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv, 10.0 mmol, 2.26 g)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv, 12.0 mmol, 3.05 g)

  • Base: Potassium acetate (KOAc), anhydrous (3.0 equiv, 30.0 mmol, 2.94 g)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg)

  • Solvent: Anhydrous 1,4-Dioxane (50 mL, 0.2 M)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge the 6-bromo-3,4-dihydroisoquinolin-1(2H)-one, B₂pin₂, and anhydrous KOAc.

  • Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry argon. Repeat this purge cycle three times. Causality: Rigorous exclusion of oxygen is mandatory to prevent the oxidation of the electron-rich phosphine ligands and the active Pd(0) species.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (50 mL) via syringe. Sparge the heterogeneous suspension with argon gas for 15 minutes to displace dissolved oxygen.

  • Catalyst Introduction: Briefly remove the septum under a positive counter-flow of argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal the flask and sparge for an additional 5 minutes.

  • Thermal Activation: Transfer the sealed flask to a pre-heated oil bath set to 90 °C. Stir vigorously for 4–6 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter it through a short pad of Celite® to remove inorganic salts and precipitated palladium black. Wash the filter cake thoroughly with additional ethyl acetate (2 × 25 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude dark residue via flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in Hexanes) to afford the borylated 1-oxo-THIQ product as an off-white solid.

Self-Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, researchers should monitor the following analytical markers:

  • Visual In-Process Control: The reaction mixture will initially appear as a reddish-brown suspension. Upon completion and exhaustion of the aryl halide, the active Pd(0) will aggregate into palladium black, turning the mixture dark/black. This visual cue is a reliable indicator of reaction completion.

  • TLC Monitoring: Using 50% EtOAc/Hexanes, the borylated product typically exhibits a slightly higher retention factor ( Rf​ ) than the starting bromide. The product spot will stain intensely yellow/white with KMnO₄ due to the oxidizable pinacol ester.

  • NMR Characterization: Successful borylation is definitively confirmed by ¹H NMR via the disappearance of the characteristic aromatic splitting pattern of the bromide, and the emergence of a prominent, sharp singlet at ~1.33 ppm integrating to 12 protons (the pinacol methyl groups).

  • Troubleshooting Homocoupling: If LC-MS analysis reveals significant formation of the symmetric THIQ-dimer (homocoupling), verify the anhydrous nature of the KOAc. Trace moisture hydrolyzes the pinacol boronate to a boronic acid, which undergoes rapid, unwanted Suzuki coupling with the remaining starting material.

References

1.[1] Title: Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides Source: Journal of Medicinal Chemistry URL: 1

2.[3] Title: Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid Source: The Journal of Organic Chemistry URL: 3

3.[5] Title: WO2022076503A1 - 6-methoxy-3,4-dihydro-1h-isoquinoline compounds useful in the treatment of diabetes Source: Google Patents / WIPO URL: 5

4.[4] Title: Enabling Synthesis of Triple Reuptake Inhibitor (+)-BMS-820836, a Potential Therapeutic Agent for the Treatment of Depression Source: Organic Process Research & Development URL: 4

5.[2] Title: Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2 Source: Journal of Medicinal Chemistry URL: 2

Sources

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic Acid in the Synthesis of Advanced Enzyme Inhibitors

Executive Summary

The development of highly selective enzyme inhibitors often relies on the incorporation of privileged, conformationally restricted scaffolds. (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid (and its corresponding pinacol ester, CAS 376584-30-4)[] has emerged as a highly valuable building block in medicinal chemistry. This reagent enables the direct installation of a rigid lactam motif via palladium-catalyzed Suzuki-Miyaura cross-coupling. The resulting tetrahydroisoquinolin-1-one core acts as a potent pharmacophore, providing precise hydrogen-bond donor (NH) and acceptor (C=O) vectors that frequently interact with kinase hinge regions or epigenetic reader pockets[2][3].

This application note provides a comprehensive guide to utilizing this boronic acid in drug discovery workflows, detailing mechanistic rationales, optimized coupling conditions, and self-validating experimental protocols.

Mechanistic Rationale & Pharmacophore Utility

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen before executing its chemistry. The 1-oxo-1,2,3,4-tetrahydroisoquinoline core is not merely a structural spacer; it is an active participant in target binding:

  • Conformational Restriction: Compared to open-chain benzamides, the fused bicyclic system reduces the entropic penalty upon binding to an enzyme's active site[2].

  • Vectorial Projection: The boronic acid moiety at the 6-position ensures that upon cross-coupling, the lactam ring is projected at a specific angle relative to the core scaffold (e.g., an imidazo[1,2-b]pyridazine core). This precise geometry is critical for accessing deep binding subsites, such as the DFG-out pocket in kinases or the WIN site in WDR5 inhibitors[2][3].

  • Minimizing Protodeboronation: Boronic acids can be prone to protodeboronation under prolonged thermal stress. Utilizing microwave-assisted synthesis rapidly overcomes the activation energy barrier for transmetalation, outcompeting the degradation pathway and ensuring high catalytic turnover.

Key Applications in Drug Discovery

This specific boronic acid has been successfully deployed in the synthesis of several high-value therapeutic targets:

  • Adaptor Associated Kinase 1 (AAK1) Inhibitors: Used to synthesize imidazo[1,2-b]pyridazine-based compounds targeting AAK1, a kinase implicated in neurological disorders such as schizophrenia, bipolar disorder, and Parkinson's disease[3].

  • Epigenetic Modulators (WDR5 & EZH2): The rigid 3,4-dihydroisoquinolin-1(2H)-one core elicits crucial hydrogen-bond interactions with backbone residues (e.g., C261 in WDR5), making it a staple in the design of epigenetic cancer therapeutics[2][4].

Quantitative Data: Optimization of Coupling Conditions

To facilitate rapid route scouting, the following table summarizes empirically validated Suzuki-Miyaura conditions for (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid across different synthetic requirements.

Reaction ConditionCatalyst SystemSolvent SystemTemp / TimeYield RangeApplication Notes
Microwave-Assisted Pd(dppf)Cl₂·CH₂Cl₂ (8 mol%)DME / H₂O (3:1)160 °C / 6 min75 - 85%Rapid screening, AAK1 inhibitors[3].
Standard Thermal Pd(PPh₃)₄ (5 mol%)Toluene / EtOH / H₂O90 °C / 12-24 h65 - 80%Scale-up, WDR5/EZH2 scaffolds[2].
Buchwald Precatalyst XPhos Pd G2 (2-5 mol%)1,4-Dioxane / H₂O100 °C / 2-4 h80 - 95%Highly sterically hindered aryl halides.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

The following protocol is adapted from the validated synthesis of AAK1 inhibitors[3]. It is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.

Causality of Reagent Selection:

  • Solvent (DME/H₂O): Dimethoxyethane (DME) couples efficiently with microwave irradiation and provides excellent solubility for the organic substrates. Water is strictly required to dissolve the K₃PO₄ base and facilitate the formation of the reactive boronate complex.

  • Catalyst (Pd(dppf)Cl₂·CH₂Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This proximity dramatically accelerates the reductive elimination step, which is vital when coupling electron-rich or sterically demanding heterocyclic systems[3].

Step-by-Step Methodology
  • Reaction Assembly: In a heavy-walled conical microwave vessel, combine the target aryl halide (approx. 0.60 mmol) with (1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid (200 mg, 0.73 mmol, 1.2 equiv)[3].

  • Catalyst & Base Addition: Add K₃PO₄ (250 mg, 1.2 mmol, 2.0 equiv) and the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (50 mg, 0.06 mmol, 10 mol%)[3].

  • Solvent Introduction & Degassing: Add DME (1.5 mL) and deionized H₂O (0.5 mL)[3]. Critical Step: Sparge the mixture with dry nitrogen or argon for 5 minutes. Oxygen must be excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II) black.

  • Microwave Irradiation: Seal the vessel and heat in a dedicated laboratory microwave synthesizer at 160 °C for exactly 360 seconds (6 minutes)[3].

  • In-Process Control (IPC): Carefully vent the vial after cooling to room temperature. Withdraw a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS. Validation: The chromatogram should show complete consumption of the aryl halide and the presence of the desired product mass.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. The biphasic nature of the reaction allows for easy separation. Isolate the organic (DME) layer. Extract the remaining aqueous layer with Ethyl Acetate (2 × 2 mL)[3].

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine) to remove residual DME/water, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate depending on the core scaffold).

Mechanistic Workflow Visualization

The following diagram illustrates the specific catalytic cycle for the installation of the tetrahydroisoquinoline core.

G ArX Aryl Halide (Ar-X) + Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] ArX->OxAdd Step 1 Base Base Activation (K3PO4 / H2O) OxAdd->Base Step 2 TransMet Transmetalation (Tetrahydroisoquinoline Transfer) Base->TransMet Step 3 RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Step 4 Product Enzyme Inhibitor + Regenerated Pd(0) RedElim->Product Step 5 Product->ArX Catalytic Turnover Boronic (1-Oxo-1,2,3,4-tetrahydroisoquinolin -6-yl)boronic acid Boronic->TransMet Boronate Formation

Catalytic cycle of Suzuki-Miyaura coupling using the tetrahydroisoquinoline boronic acid.

References

  • Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization National Institutes of Health (NIH) URL:[Link]

  • Google Patents (WIPO PCT)
  • Google Patents (WIPO PCT)

Sources

Advanced Application Note: Boronic Acid-Based Sensors for Carbohydrate Recognition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The accurate detection and quantification of carbohydrates—such as D-glucose and D-fructose—are critical for clinical diagnostics, bioprocessing, and disease biomarker monitoring. Boronic acids have emerged as the premier synthetic receptors for carbohydrate recognition due to their ability to rapidly and reversibly form covalent bonds with 1,2- or 1,3-diols in aqueous media[1].

The fundamental causality behind boronic acid-based signal transduction relies on a pH-dependent geometric and electronic shift. Free boronic acids are weak Lewis acids characterized by an electron-deficient boron atom with a neutral, trigonal planar ( sp2 ) geometry[2]. Upon complexation with a carbohydrate diol, the pKa of the boron species decreases significantly (often from ~8.8 to ~5.5)[2]. At physiological pH (7.4), this forces the boron center to adopt an anionic, tetrahedral ( sp3 ) geometry.

In rationally designed fluorescent sensors, this transition acts as an electronic switch. The formation of the tetrahedral boronate anion strengthens the interaction with adjacent functional groups (such as the nitrogen lone pair in an aminomethyl-anthracene system), thereby inhibiting Photoinduced Electron Transfer (PET) and resulting in a dramatic "turn-on" fluorescence signal[3].

PET_Mechanism A Fluorophore-Boronic Acid (Neutral, Trigonal Planar) B PET Quenching Active (Fluorescence OFF) A->B Nitrogen Lone Pair C Addition of Carbohydrate (1,2- or 1,3-diol) A->C Aqueous Media (pH > pKa) D Boronate Ester Complex (Anionic, Tetrahedral) C->D Reversible Covalent Binding E PET Inhibited (Fluorescence ON) D->E Conformational/Electronic Shift

Mechanism of Photoinduced Electron Transfer (PET) in boronic acid sensors.

Sensor Architecture & Selectivity Profiling

A major challenge in carbohydrate sensing is distinguishing between structurally similar monosaccharides. Monoboronic acids inherently favor D-fructose over D-glucose due to the highly favored syn-periplanar arrangement of the hydroxyl groups in fructose[1].

To achieve selectivity for D-glucose—the primary biomarker for diabetes—researchers employ diboronic acid architectures . By precisely engineering the spatial distance between two boronic acid groups, the sensor can bind cooperatively to two distinct diol sites on a single D-glucose molecule, overcoming the natural affinity for fructose[4]. For example, incorporating electron-withdrawing cyano groups (CN-DBA) lowers the pKa of the receptor, enabling robust, high-affinity glucose sensing across a broader physiological pH range (6.0 to 9.0)[4].

Table 1: Apparent Binding Constants ( Ka​ ) of Boronic Acid Sensors
Sensor ArchitectureTarget CarbohydrateBinding Affinity ( Ka​ , M⁻¹)Optimal pHBinding Mode
Phenylboronic Acid (PBA)D-Fructose4,3657.4Monovalent
Phenylboronic Acid (PBA)D-Glucose1107.4Monovalent
Anthracene-Bisboronic AcidD-Fructose~1,5007.4Bivalent
Cyano-Diboronic Acid (CN-DBA)D-Glucose6,489.57.4Bivalent

(Data synthesized from references[3],[1], and[4])

Experimental Protocols

Protocol 1: Direct Fluorescent Sensing of Glucose using Diboronic Acid Probes

Objective: Quantify D-glucose concentrations in aqueous biological matrices using a "turn-on" fluorescent diboronic acid probe (e.g., CN-DBA).

System Causality & Self-Validation:

  • Buffer Causality: The assay utilizes 0.1 M Phosphate Buffer at pH 7.4. This specific pH is chosen because it sits between the pKa of the free boronic acid and the complexed boronate ester, maximizing the thermodynamic driving force for the optical shift[2][4].

  • Co-solvent Causality: 0.5% Methanol is used to solubilize the hydrophobic anthracene fluorophore without disrupting the critical aqueous hydrogen-bonding network required for carbohydrate binding[4].

  • Self-Validation: The protocol mandates a parallel run with sucrose (a non-reducing disaccharide lacking available cis-diols). Sucrose acts as an internal negative control; a lack of signal change confirms that fluorescence enhancement is strictly driven by specific diol-boronic acid complexation.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the synthesized diboronic acid sensor in HPLC-grade Methanol to create a 2×10−6 M stock solution[3].

  • Buffer Preparation: Prepare a 0.1 M Phosphate Buffer Solution (PBS) and meticulously adjust to pH 7.4 using NaOH/HCl.

  • Analyte Titration: In a standard quartz fluorometer cuvette, mix 2.0 mL of the PBS with varying concentrations of D-glucose (ranging from 0 to 10 mM).

  • Sensor Integration: Inject 10 µL of the sensor stock solution into the cuvette (yielding a final methanol concentration of 0.5%).

  • Thermodynamic Equilibration: Incubate the mixture in the dark for 20 minutes at 25°C. Note: Dynamic covalent bond formation requires this incubation period to reach thermodynamic equilibrium[3].

  • Data Acquisition: Record the fluorescence emission spectra using a fluorometer ( λex​=375 nm; monitor emission peaks at 405 nm and 427 nm)[4].

  • Validation: Repeat steps 3-6 replacing D-glucose with sucrose to validate sensor specificity. Calculate the limit of detection (LOD) using the 3σ/k method.

Protocol 2: Indicator Displacement Assay (IDA) using Alizarin Red S (ARS)

Objective: High-throughput colorimetric and fluorometric detection of carbohydrates using a competitive binding assay.

System Causality & Self-Validation:

  • Dye Causality: Alizarin Red S (ARS) is a catechol-containing dye that inherently possesses a 1,2-diol moiety. It spontaneously reacts with boronic acids to form a boronate ester, which drastically shifts its absorption spectrum (e.g., yellow to red) and quenches its fluorescence[5][6].

  • Displacement Causality: When a target carbohydrate with a higher binding affinity is introduced, it thermodynamically outcompetes the ARS dye for the boronic acid receptor. The ARS is displaced into the bulk solution, recovering the original optical signal[5][7].

  • Self-Validation: This assay is intrinsically self-calibrating. The baseline signal of the ARS-Boronic acid complex serves as the "zero" state. Background matrix interference is negated by subtracting the signal of a blank well containing only the ARS-receptor complex.

IDA_Workflow Step1 1. Boronic Acid Receptor + Alizarin Red S (ARS) Step2 2. Boronate-ARS Complex (Quenched/Color Shift) Step1->Step2 Spontaneous Esterification Step3 3. Add Carbohydrate Analyte (Higher Binding Affinity) Step2->Step3 Analyte Introduction Step4 4. Free ARS Displaced (Optical Signal Recovered) Step3->Step4 Competitive Displacement

Workflow of the Alizarin Red S (ARS) Indicator Displacement Assay (IDA).

Step-by-Step Methodology:

  • Complex Assembly: In a bulk reservoir, mix 40 µM of ARS and 6 mM of 3-nitrophenylboronic acid (3-NPBA) in 100 mM Phosphate Buffer (pH 7.4)[5].

  • Pre-Equilibration: Incubate the solution at room temperature for 15 minutes until a stable color shift is observed, confirming the formation of the ARS-boronate ester.

  • Plate Dispensing: Using a contact-free dispenser, transfer 90 µL of the equilibrated ARS/3-NPBA complex into the wells of a 384-well microplate[5].

  • Analyte Introduction: Add 10 µL of the target carbohydrate solutions (e.g., D-fructose, 0-100 mM) to the respective test wells. Add 10 µL of pure water to the control wells[5].

  • Competitive Incubation: Incubate the microplate for 30 minutes at 25°C to allow the competitive displacement reaction to reach equilibrium.

  • Optical Readout: Measure the absorbance shift (recovery of the free ARS absorption peak) or fluorescence emission using a microplate reader. Plot the signal recovery against analyte concentration using a Benesi-Hildebrand plot to determine the apparent binding constant.

References

  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydr
  • Recent development of boronic acid-based fluorescent sensors. nih.gov.
  • Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. d-nb.info.
  • Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. spiedigitallibrary.org.
  • Synthesis of Diboronic Acid-Based Fluorescent Probes for the Sensitive Detection of Glucose in Aqueous Media and Biological M
  • A Saccharide Chemosensor Array Developed Based on an Indicator Displacement Assay Using a Combination of Commercially Available Reagents. frontiersin.org.
  • Alizarin Red S.

Sources

Application Note: Advanced One-Pot Synthesis of Tetrahydroisoquinolines for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous commercial pharmaceuticals, including the antihypertensive quinapril, the antitussive noscapine, and various antidepressant and antimalarial agents[1]. Conventional syntheses of THIQs—such as the classic Bischler-Napieralski or Pomeranz-Fritsch reactions—often require harsh acidic conditions, elevated temperatures, and the isolation of sensitive intermediates[1].

To accelerate drug discovery and align with green chemistry principles, modern synthetic methodologies have shifted toward one-pot processes . By integrating multicomponent reactions or chemoenzymatic cascades into a single vessel, researchers can maximize pot-, atom-, and step-economy (PASE) while accessing highly functionalized, drug-like polyheterocycles[2]. This application note details two state-of-the-art one-pot protocols for THIQ synthesis: a mild chemoenzymatic oxidation-cyclization cascade[1] and a highly step-economic Ugi-azide/Heck multicomponent sequence[2].

Mechanistic Rationale & Strategic Approaches

The Chemoenzymatic Cascade: Oxidation and Pictet-Spengler Cyclization

Aldehydes are highly reactive electrophiles necessary for the Pictet-Spengler reaction, but they are notoriously prone to auto-oxidation and degradation during storage and purification. The chemoenzymatic approach solves this by generating the aldehyde in situ from a stable benzylic alcohol precursor using a Laccase/TEMPO catalytic system[1].

Causality of Reagent Selection:

  • Laccase/TEMPO: Laccase (e.g., Ssl1) acts as a green, aerobic biocatalyst that continuously regenerates the oxoammonium active species of TEMPO, utilizing ambient oxygen as the terminal oxidant and producing only water as a byproduct[1].

  • Phosphate Buffer (pH 6–7): The buffer is not merely a solvent; phosphate acts as a bifunctional acid-base catalyst. It facilitates proton transfer during the electrophilic aromatic substitution step of the Pictet-Spengler cyclization, significantly lowering the activation energy and allowing the reaction with m -tyramine to proceed smoothly at ambient temperatures[1].

The Multicomponent Ugi-Azide / Intramolecular Heck Sequence

For the rapid generation of complex polyheterocycles, the integration of an Ugi-azide four-component reaction (UA-4CR) with a palladium-catalyzed Heck cyclization offers unparalleled structural diversification[2].

Causality of Reagent Selection:

  • Pre-organization via UA-4CR: By reacting 2-bromobenzaldehyde, allylamine, trimethylsilyl azide (TMS-N 3​ ), and an isocyanide, the system rapidly constructs a 1,5-disubstituted tetrazole[2]. Crucially, the choice of starting materials pre-organizes an aryl bromide and a terminal alkene in close spatial proximity.

  • Solvent Swap & Base Selection: Methanol is optimal for the Ugi reaction but can coordinate with palladium and inhibit the subsequent Heck cycle. Evaporating the methanol and swapping to acetonitrile (MeCN) is a critical mechanistic requirement. Potassium carbonate (K 2​ CO 3​ ) is added to neutralize the HBr generated during the β -hydride elimination step of the Heck cyclization, regenerating the active Pd(0) catalyst[2].

Pathway Visualizations

Chemoenzymatic A Benzylic Alcohol (Stable Precursor) B Benzaldehyde (In situ Intermediate) A->B Laccase/TEMPO O2, Mild Oxidation C Imine Intermediate B->C m-Tyramine Phosphate Buffer D 1-Aryl-1,2,3,4-THIQ (Target Scaffold) C->D Pictet-Spengler Cyclization

Fig 1: Chemoenzymatic cascade generating THIQs via in situ oxidation and Pictet-Spengler cyclization.

UgiHeck A 2-Bromobenzaldehyde + Allylamine + TMS-N3 + Isocyanide B Ugi-Azide Adduct (Tetrazole Intermediate) A->B MeOH, 40°C, 24h (Ugi-4CR) C Tetrazolo-THIQ Polyheterocycle B->C Pd(OAc)2, PPh3, K2CO3 MeCN, 105°C, 3h (Heck Cyclization)

Fig 2: One-pot Ugi-azide multicomponent reaction followed by intramolecular Heck cyclization.

Self-Validating Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of 1-Aryl-1,2,3,4-THIQs

Adapted from the phosphate-mediated cascade methodology[1].

Step 1: Aerobic Oxidation

  • In a standard laboratory glass bottle, dissolve the benzylic alcohol (0.12 M) in 100 mM potassium phosphate buffer (pH 6.0).

  • Add TEMPO (0.175 equivalents) and Laccase (e.g., Ssl1, 1 U/mL).

  • Seal the vessel with an oxygen-permeable membrane and incubate in a shaker at 30 °C for 24 hours to ensure continuous aeration.

Self-Validation Checkpoint 1: Extract a 50 µL aliquot, partition with ethyl acetate, and analyze via GC-MS or TLC (Hexane:EtOAc 7:3). The protocol is validated to proceed only when the benzylic alcohol peak/spot is completely consumed (>95% conversion to benzaldehyde). Proceeding prematurely will drastically reduce the final THIQ yield.

Step 2: Pictet-Spengler Cyclization 4. To the same reaction vessel, directly add m -tyramine hydrobromide (1.0 equivalent relative to the initial benzylic alcohol). 5. Stir the mixture at 50 °C for an additional 24–48 hours. The phosphate buffer will automatically mediate the cyclization[1].

Self-Validation Checkpoint 2: Monitor the disappearance of the intermediate benzaldehyde via TLC. Upon completion, quench with 1M NaOH, extract with dichloromethane, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol B: Ugi-Azide and Heck Synthesis of Tetrazolo-THIQs

Adapted from the PASE-optimized multicomponent methodology[2][3].

Step 1: Ugi-Azide Four-Component Reaction (UA-4CR)

  • In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 mmol), allylamine hydrochloride (1.0 mmol), trimethylsilyl azide (1.0 mmol), and the desired isocyanide (1.0 mmol) in 3.0 mL of anhydrous methanol.

  • Stir the mixture at 40 °C for 24 hours.

Self-Validation Checkpoint 1: Analyze the mixture via LC-MS. The mass corresponding to the Ugi-azide adduct must be the base peak. Evaporate the methanol completely under reduced pressure. Critical Failure Point: Residual methanol will poison the subsequent palladium catalytic cycle.

Step 2: Intramolecular Heck Cyclization 3. Re-dissolve the crude Ugi adduct in 3.0 mL of anhydrous acetonitrile (MeCN). 4. Add Pd(OAc) 2​ (10 mol%), PPh 3​ (20 mol%), and K 2​ CO 3​ (2.0 equivalents)[2]. 5. Purge the vessel with N 2​ gas for 5 minutes, then stir at 105 °C for 3 hours.

Self-Validation Checkpoint 2: The reaction color will darken significantly as Pd(0) nanoparticles form. Upon completion (verified by TLC), filter the mixture through a short pad of Celite to remove palladium residues before chromatographic purification.

Quantitative Data & Optimization Summaries

Table 1: Comparison of One-Pot Strategies for THIQ Synthesis

MethodologyKey ReagentsIntermediateFinal ScaffoldYield RangeGreen Chemistry Metric
Chemoenzymatic Cascade [1]Laccase/TEMPO, m -Tyramine, Phosphate BufferBenzaldehyde1-Aryl-1,2,3,4-THIQUp to 87%Aqueous solvent, ambient O 2​ oxidant, metal-free
Ugi-Azide / Heck [2]2-Bromobenzaldehyde, Allylamine, TMS-N 3​ , Isocyanide, Pd(OAc) 2​ Tetrazole-AlkeneTetrazolo-THIQ60–77%High PASE, avoids intermediate purification steps

Table 2: Optimization Parameters for Ugi-Azide/Heck Sequence (Heck Step) [2][3]

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(OAc) 2​ (5)PPh 3​ (10)K 2​ CO 3​ (2)MeCN105< 50%
Pd(OAc) 2​ (10) PPh 3​ (20) K 2​ CO 3​ (2) MeCN 105 77% (Optimal)
Pd(OAc) 2​ (10)PPh 3​ (20)Et 3​ N (2)DMF105Trace / Decomposition

References

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines Source: Catalysts (MDPI), 2021, 11(11), 1389. URL:[Link]

  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline Source: Beilstein Journal of Organic Chemistry, 2024, 20, 912–920. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Protodeborylation in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides causal diagnostics, mechanistic insights, and validated methodologies for troubleshooting protodeborylation—the undesired cleavage of the C–B bond—during Suzuki-Miyaura cross-coupling experiments.

Diagnostic Decision Tree

Before adjusting your reaction parameters, use the logical workflow below to identify the root cause of your protodeborylation issue.

Troubleshooting Start High Protodeborylation Detected (>10%) CheckSubstrate Is the boronic acid electron-poor or 2-heteroaryl? Start->CheckSubstrate SubstrateYes Use MIDA Boronates (Slow-Release Strategy) CheckSubstrate->SubstrateYes Yes SubstrateNo Check Catalyst & Base CheckSubstrate->SubstrateNo No CatBase Is oxidative addition slow or temperature >80°C? SubstrateNo->CatBase FixCat Switch to Buchwald G3/G4 (e.g., XPhos Pd G3) CatBase->FixCat Slow Catalyst FixBase Use weaker base (K3PO4) or anhydrous CsF CatBase->FixBase Harsh Base/Temp

Diagnostic workflow for identifying and resolving protodeborylation.

The Causality of Protodeborylation (The "Why")

To fix protodeborylation, you must understand its causality. The degradation is rarely spontaneous; it is primarily driven by the Kuivila mechanism . Under basic conditions, the sp2 -hybridized boronic acid coordinates with hydroxide or other basic anions to form a reactive sp3 -hybridized boronate complex. If the rate of transmetalation to the palladium center is slower than the rate of C–B bond cleavage, the boronate undergoes protonolysis, yielding the dead arene and boric acid.

The susceptibility of your substrate depends heavily on its electronic properties. Electron-withdrawing groups and adjacent heteroatoms (e.g., nitrogen in 2-pyridylboronic acid) stabilize the transient aryl anion formed during cleavage, drastically accelerating degradation.

Quantitative Data: Susceptibility of Boronic Acids
Boronic Acid ClassExample SubstrateAqueous Base Half-Life ( t1/2​ )Primary Degradation Mechanism
Electron-Rich Aryl 4-Methoxyphenylboronic acid> 100 hoursThermal degradation
Electron-Deficient Aryl 4-Trifluoromethylphenylboronic acid~ 2–5 hoursBase-catalyzed (Kuivila)
Polyfluorophenyl Pentafluorophenylboronic acid< 30 minutesBase-catalyzed
2-Heteroaryl 2-Pyridylboronic acid< 15 minutesBase-catalyzed / Autocatalytic

Frequently Asked Questions (FAQs)

Q1: My 2-pyridylboronic acid degrades completely before any cross-coupling occurs. How do I prevent this? A: 2-Pyridylboronic acids are notoriously unstable because the proximity of the nitrogen lone pair accelerates base-catalyzed degradation. To overcome this, employ the Slow-Release Strategy using MIDA (N-methyliminodiacetic acid) boronates . MIDA ligands rehybridize the boron center to sp3 , rendering it inert to premature degradation. Under mild biphasic basic conditions, the active boronic acid is slowly liberated, keeping its steady-state concentration low enough to favor transmetalation over degradation.

SlowReleaseWorkflow MIDA MIDA Boronate (Bench-Stable) Hydrolysis Mild Aqueous Base (e.g., K3PO4, 23°C) MIDA->Hydrolysis BoronicAcid Transient Boronic Acid (Low Steady-State Conc.) Hydrolysis->BoronicAcid Slow Release Coupling Pd-Catalyzed Cross-Coupling BoronicAcid->Coupling Fast Transmetalation Degradation Protodeborylation (Minimized) BoronicAcid->Degradation Suppressed Product Coupled Product (High Yield) Coupling->Product

Experimental workflow of the slow-release strategy using MIDA boronates.

Q2: I am using standard Pd(PPh₃)₄ with an electron-poor aryl chloride, but I'm seeing >50% protodeborylation. Why? A: You are experiencing a kinetic mismatch. Pd(PPh₃)₄ has a very slow rate of oxidative addition into aryl chlorides. While the catalyst struggles to activate the electrophile, your boronic acid is sitting in a basic solution undergoing Kuivila degradation. Solution: Switch to a highly active precatalyst, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These precatalysts rapidly generate the active L-Pd(0) species at room temperature, drastically accelerating oxidative addition and transmetalation, thereby outcompeting the protodeborylation side reaction .

Q3: How should I optimize my base and solvent to minimize this side reaction? A: Strong aqueous bases (like NaOH) directly accelerate the formation of the unstable boronate intermediate. If your substrate is prone to protodeborylation, switch to:

  • Weaker Bases: K₃PO₄ or Cs₂CO₃ in biphasic systems (e.g., THF/H₂O).

  • Anhydrous Conditions: Use CsF or KF in anhydrous dioxane or toluene. Fluoride activates the boronic acid via a fluoroborate intermediate, which is significantly less prone to protonolysis than the hydroxyboronate .

Validated Experimental Protocols

The following methodologies are designed as self-validating systems to ensure experimental integrity.

Protocol A: Slow-Release Coupling using MIDA Boronates

Designed for highly unstable substrates like 2-pyridyl or vinyl boronic acids.

  • Reagent Setup: In a dry flask, combine the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv), and K₃PO₄ (5.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

  • Solvent System: Add a degassed mixture of THF and H₂O (4:1 v/v) to create a biphasic system.

  • Reaction Execution: Stir vigorously at 45 °C.

    • Self-Validation Check: Monitor the reaction via LC-MS at the 1-hour mark. You should observe a very low, constant concentration of the free boronic acid. If free boronic acid accumulates rapidly, reduce the base concentration or lower the temperature to prevent premature dumping of the reagent.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Rapid Room-Temperature Coupling with Buchwald G3 Precatalysts

Designed to outcompete degradation by accelerating the catalytic cycle.

  • Reagent Setup: In a vial under an inert atmosphere (N₂/Ar), combine the unstable boronic acid (1.5 equiv), aryl chloride (1.0 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (1–3 mol%). Note: The G3 precatalyst ensures quantitative generation of active Pd(0) without external reducing agents.

  • Solvent System: Add degassed THF or Dioxane/H₂O (10:1 v/v).

  • Reaction Execution: Stir at room temperature (20–25 °C) for 30–60 minutes.

    • Self-Validation Check: Analyze the crude mixture via GC-MS. A successful reaction will show a product-to-protodeborylated arene ratio of >95:5. If the ratio is lower, confirm that the precatalyst was stored under strictly inert conditions, as degraded precatalyst slows oxidative addition.

  • Workup: Filter through a short pad of Celite, concentrate under reduced pressure, and purify.

References

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation Source: Journal of the American Chemical Society URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (via PMC) URL: [Link]

Technical Support Center: Purification of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of boronic acid derivatives. As crucial intermediates in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the purity of boronic acids is paramount to achieving high yields and reproducible results. However, their unique chemical properties—including Lewis acidity, propensity to form cyclic anhydrides (boroxines), and susceptibility to degradation—present significant purification challenges.[1][2]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common purification issues. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and optimize your purification strategies.

Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My boronic acid is streaking badly on a standard silica gel TLC plate and I get low recovery from my column. What's happening and how can I fix it?

Probable Causes:

  • Decomposition on Silica: Standard silica gel is acidic (pH ~4-5) due to the presence of silanol groups. These acidic sites can catalyze the decomposition of boronic acids, particularly through protodeboronation (cleavage of the C-B bond).[3][4][5]

  • Irreversible Adsorption: The Lewis acidic boron atom can coordinate strongly to the Lewis basic silanol groups, leading to irreversible binding to the stationary phase.[3][6]

  • Polarity Issues: Boronic acids are highly polar, which can lead to significant tailing and poor separation on normal-phase silica.[7]

Recommended Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica.

    • Basic Deactivation: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (Et₃N). This is effective for basic or neutral boronic acids.[3]

    • Acidic "Deactivation": For purifying boronic acid esters (like pinacol esters), which can be sensitive to hydrolysis, treating the silica gel with boric acid can surprisingly improve chromatographic performance by suppressing over-adsorption.[8][9]

  • Switch the Stationary Phase:

    • Alumina: Use neutral or basic alumina as an alternative to silica gel.[10]

    • Reverse-Phase (C18) Chromatography: This is often an excellent choice for polar boronic acids. A typical eluent system is a gradient of acetonitrile or methanol in water, often with a small amount of acid (formic acid or TFA) or buffer to ensure consistent ionization.[3][6][11]

  • Use a Protecting Group: Convert the highly polar boronic acid to a less polar, more chromatographically stable boronate ester (e.g., a pinacol ester) before purification.[11] The Miyaura borylation often directly yields the pinacol ester, which is stable enough for column purification.[8]

Question 2: My NMR spectrum is messy. I see broadened peaks and/or multiple sets of signals for my compound. Is it impure?

Probable Cause:

  • Boroxine Formation: This is the most common reason for complex NMR spectra of boronic acids. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride, known as a boroxine.[5][12] This dehydration process releases three molecules of water.[13][14][15] The equilibrium can be slow on the NMR timescale, leading to peak broadening or the appearance of two distinct species (the monomeric acid and the trimeric boroxine).[16]

Recommended Solutions:

  • Confirm with a Coordinating Solvent: Re-run the NMR in a coordinating deuterated solvent like DMSO-d₆ or Methanol-d₄. These solvents can act as Lewis bases, coordinating to the boron center and shifting the equilibrium back towards the monomeric boronic acid, resulting in a much cleaner spectrum.[16]

  • Hydrolyze the Boroxine: Before final characterization or use, you can often break up the boroxine by dissolving the sample in a solvent mixture containing a small amount of water (e.g., acetone/H₂O) and then removing the solvent under vacuum. Recrystallization from a solvent system containing water is also highly effective.[5]

Boronic Acid-Boroxine Equilibrium

boroxine_equilibrium cluster_acid 3x Boronic Acid cluster_boroxine Boroxine + 3x Water acid R-B(OH)₂ boroxine (RBO)₃ acid->boroxine - 3 H₂O boroxine->acid + 3 H₂O water H₂O

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

Question 3: My reaction is complete, but I'm struggling to separate my product from unreacted starting boronic acid and other polar impurities. What is a robust, non-chromatographic method?

Probable Cause:

  • Many boronic acids and their byproducts (like boric acid from protodeboronation) are polar and water-soluble, making standard organic-aqueous workups inefficient for separation.

Recommended Solutions:

  • Acid-Base Extraction: This classic technique is highly effective for many boronic acids.[10] Boronic acids are weakly acidic (pKa ~8-10) and can be converted to their anionic boronate salt form under basic conditions.[17][18] This salt is highly water-soluble, while neutral organic impurities remain in the organic phase.

    • See Protocol 1 for a detailed step-by-step guide.

  • Purification via Diethanolamine Adduct: This is an excellent method for precipitating the boronic acid from a complex mixture. Boronic acids react with diethanolamine to form a stable, often crystalline, adduct that can be isolated by filtration.[11][19] The pure boronic acid can then be liberated from the adduct.

    • See Protocol 4 for a detailed step-by-step guide.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and how can I minimize it? A: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[4] This is a common decomposition pathway, especially under acidic or basic conditions, and with electron-rich or certain heteroaromatic boronic acids.[4][20][21] To minimize it, use mild reaction and workup conditions and avoid prolonged exposure to strong acids or bases.[3]

Q2: I purchased a boronic acid that claims >97% purity, but it looks impure by NMR. Why? A: This is a common issue.[11][19] The "impurity" is often the corresponding boroxine. As discussed above, this is an anhydride form and is in equilibrium with the boronic acid. While it affects the NMR, it doesn't always mean the underlying material is contaminated with unrelated structures. Additionally, slow decomposition via protodeboronation during storage can also decrease purity.[11] It is always best practice to verify the purity of commercial reagents before use.

Q3: When should I consider using a protecting group strategy? A: Use a protecting group when:

  • The target molecule must undergo reactions that are incompatible with a free boronic acid (e.g., strong oxidation, certain basic conditions).

  • The boronic acid is particularly unstable or prone to rapid protodeboronation.[4]

  • You need to perform iterative cross-couplings.

  • Standard purification methods fail due to the high polarity or reactivity of the boronic acid. Common protecting groups include pinacol, N-methyliminodiacetic acid (MIDA), and 1,8-diaminonaphthalene (dan) esters.[8][22][23]

Q4: How can I assess the final purity of my boronic acid derivative? A: A combination of techniques is recommended:

  • ¹H and ¹³C NMR: To confirm the structure and identify organic impurities.

  • ¹¹B NMR: Very useful for observing boron-containing species. Boronic acids typically appear around 28-34 ppm, while boronate esters are around 20-25 ppm and boroxines around 32-36 ppm. Boric acid appears as a sharp peak around 19 ppm.[1]

  • HPLC/UPLC-MS: A powerful tool for quantifying purity and identifying trace impurities.[24][25][26] A C18 column with a water/acetonitrile gradient is a good starting point.[26]

Key Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for separating weakly acidic boronic acids from neutral organic impurities.

acid_base_workflow start 1. Dissolve Crude Product in an Organic Solvent (e.g., EtOAc, Et₂O) extract 2. Extract with Aqueous Base (e.g., 1M NaOH, K₂CO₃) start->extract separate 3. Separate Layers extract->separate organic_layer Organic Layer: Neutral Impurities separate->organic_layer contains aqueous_layer Aqueous Layer: Boronate Salt separate->aqueous_layer contains wash 4. (Optional) Wash Organic Layer with Fresh Aqueous Base aqueous_layer->wash acidify 5. Cool Aqueous Layer (Ice Bath) & Acidify with HCl (e.g., 2M) until pH ~2 aqueous_layer->acidify wash->acidify extract_back 6. Extract Aqueous Layer with Fresh Organic Solvent acidify->extract_back final_sep 7. Separate Layers extract_back->final_sep final_organic Organic Layer: Pure Boronic Acid final_sep->final_organic contains final_aqueous Aqueous Layer: Salts final_sep->final_aqueous contains dry 8. Dry Organic Layer (Na₂SO₄), Filter, and Evaporate final_organic->dry end Pure Boronic Acid dry->end

Caption: Workflow for the purification of boronic acids via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude boronic acid derivative in a water-immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1-2 volumes of a cold aqueous base (e.g., 1 M NaOH or 2 M K₂CO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Back-Wash (Optional): Wash the initial organic layer (which contains neutral impurities) with one more portion of the aqueous base to ensure complete extraction of the boronic acid.

  • Acidification: Cool the combined basic aqueous layers in an ice bath. Slowly add a strong acid (e.g., 2 M HCl) with stirring until the solution is acidic (pH ~2), at which point the pure boronic acid will often precipitate.

  • Product Extraction: Extract the acidified aqueous layer with several portions of a fresh organic solvent (e.g., EtOAc).

  • Drying and Concentration: Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.[17][18]

Protocol 2: Purification by Recrystallization

This method is best for thermally stable, solid boronic acids and is effective at removing both more and less soluble impurities. It can also break up boroxines.[5]

Step-by-Step Methodology:

  • Solvent Screening: On a small scale, identify a suitable solvent or solvent system where the boronic acid is sparingly soluble at room temperature but highly soluble when hot.[5] Common solvents include water, ethyl acetate/hexanes, toluene, or ethanol/water.[5][10][27]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum.

Problem during Recrystallization Probable Cause Solution
"Oiling Out" Compound's melting point is lower than the solvent's boiling point; solution is supersaturated.[5]Re-heat to dissolve the oil, add more solvent to reduce saturation, and allow for slower cooling.[5]
No Crystals Form Solution is not saturated enough; compound is too soluble.Boil off some of the solvent to increase concentration. If that fails, add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly.
Poor Recovery Too much solvent was used; compound has significant solubility even when cold.Concentrate the mother liquor and attempt a second crystallization.
Protocol 3: Purification by Column Chromatography

Step-by-Step Methodology (Using Deactivated Silica):

  • Prepare Deactivated Silica:

    • With Base: Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 Hexane:EtOAc). Add triethylamine to make up 1-2% of the total solvent volume. Mix well.

    • This neutralized stationary phase will minimize decomposition and strong binding of the boronic acid.[3]

  • Pack the Column: Pack the column with the prepared silica slurry.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (e.g., DCM). If solubility is an issue, adsorb the crude product onto a small amount of the deactivated silica and load the dry powder onto the top of the column.

  • Elution: Run the column using an eluent system that contains the same percentage of deactivator (e.g., triethylamine). Monitor the fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Purification via Diethanolamine Adduct Formation

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether or a mixture of toluene and heptane). Add one equivalent of diethanolamine.

  • Precipitation and Isolation: Stir the mixture at room temperature. The diethanolamine adduct, which is often a stable and crystalline solid, should precipitate.[6] Isolate the solid by vacuum filtration and wash with a cold, non-polar solvent like hexane or ether.

  • Liberation of Boronic Acid: To release the free boronic acid, suspend the adduct in an organic solvent (like EtOAc) and wash it with an acidic aqueous solution (e.g., 1 M HCl) or a saturated aqueous solution of boric acid.[11][19] The diethanolamine will be protonated and move into the aqueous layer.

  • Final Workup: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the pure boronic acid.

References
  • Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002). Vertex AI Search.
  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016, May 9). Chem-Station.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution - ResearchGate. (n.d.). ResearchGate.
  • What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. (2025, October 3).
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation - Eckerd College. (n.d.). Eckerd College.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC. (n.d.). National Center for Biotechnology Information.
  • Technical Support Center: Purification of Air-Sensitive Organoboron Compounds - Benchchem. (n.d.). BenchChem.
  • B-Protected Boronic Acids: Methodology Development and Strategic Application. (2016, November 30).
  • Boroxine - Wikipedia. (n.d.). Wikipedia.
  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000, June 15).
  • Protodeboronation - Wikipedia. (n.d.). Wikipedia.
  • Boronic acids protecting groups with standard deprotecting conditions. - ResearchGate. (n.d.). ResearchGate.
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8). Reddit.
  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Introduction, Interconversion and Removal of Boron Protecting Groups - ACS Publications. (2016, November 30). American Chemical Society.
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Technical Support Center: Recrystallization of N-(p-Toluenesulfonyl)indole-3-boronic acid - Benchchem. (n.d.). BenchChem.
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate - Benchchem. (n.d.). BenchChem.
  • Identifying and characterizing impurities in allenylboronic acid samples - Benchchem. (n.d.). BenchChem.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Chemistry Stack Exchange.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.). Waters.
  • Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Reddit.
  • Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). ResearchGate.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation | Journal of the American Chemical Society - ACS Publications. (2016, June 29). American Chemical Society.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Preparation and Characterization of (10)B Boric Acid With High Purity for Nuclear Industry. (2016, July 28).
  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (n.d.).
  • How to Purify Boric Acid (by Recrystallization) - YouTube. (2015, November 13). YouTube.
  • Boronate Affinity Chromatography | Springer Nature Experiments. (n.d.). Springer Nature.
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (2018, February 19).
  • WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES - WIPO Patentscope. (2005, March 3). World Intellectual Property Organization.
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (2012, September 15). Oxford University Press.
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development - ACS Publications. (2015, July 10). American Chemical Society.
  • WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Google Patents.
  • Boronic acid-modified magnetic materials for antibody purification - The Royal Society. (2014, February 6). The Royal Society.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. (n.d.). ResearchGate.
  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Wiley-VCH.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (2023, March 15). MDPI.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.). Wiley-VCH.

Sources

Troubleshooting low yields in the synthesis of substituted tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines (THIQs). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in constructing this critical heterocyclic scaffold. The THIQ core is a privileged structure in numerous natural products and pharmaceuticals, making its efficient synthesis a paramount objective.[1][2][3]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during key synthetic transformations, primarily the Pictet-Spengler and Bischler-Napieralski reactions.

Troubleshooting Guide: Common Synthetic Challenges

Low yields in heterocyclic synthesis are rarely due to a single factor. They often result from a combination of suboptimal parameters. The following guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Poor Conversion in the Pictet-Spengler Reaction

The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization, is a cornerstone of THIQ synthesis.[4] However, its success is highly sensitive to several factors.

Question: My Pictet-Spengler reaction is giving a low or no yield. What are the primary factors to investigate and optimize?

Answer: A low yield in the Pictet-Spengler reaction can typically be traced back to one of four areas: substrate reactivity, iminium ion formation, reaction conditions, or side reactions.

  • Substrate Reactivity (The Aromatic Ring): This reaction is an electrophilic aromatic substitution. The efficiency of the cyclization step is critically dependent on the nucleophilicity of the aromatic ring.

    • Cause: The aromatic ring of your β-arylethylamine is deactivated by electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN). These groups reduce the ring's nucleophilicity, making the intramolecular electrophilic attack sluggish or impossible under standard conditions.[5]

    • Solution: For deactivated systems, you must employ harsher conditions. This can include using stronger acids (superacids have been reported for this purpose) and higher temperatures.[6] Conversely, rings bearing electron-donating groups (e.g., -OCH₃, -OH, -alkyl) are highly activated and should react under milder conditions.[5]

  • Iminium Ion Formation & Stability: The key electrophile in the reaction is the iminium ion, formed by the condensation of the amine and carbonyl compound, followed by protonation.[4][7] Failure to form this intermediate, or its instability, is a common point of failure.

    • Cause: The initial condensation to form the Schiff base (imine) is a dehydration reaction and can be reversible. The presence of water can inhibit its formation. Ketones are also known to be less reactive than aldehydes in this step.[8]

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents. The addition of a dehydrating agent, such as molecular sieves, can be beneficial.[8] For less reactive ketones, you may need extended reaction times or higher temperatures to facilitate imine formation before cyclization can occur.[8]

  • Acid Catalyst - A Delicate Balance: The choice and concentration of the acid catalyst are critical.

    • Cause: Using an excessive amount of a strong Brønsted acid can be counterproductive. It can lead to the protonation of the starting β-arylethylamine, which deactivates its nucleophilicity and prevents the initial condensation with the carbonyl compound.[9] An insufficient amount of acid will fail to adequately catalyze iminium ion formation.[9]

    • Solution: Systematically screen acid catalysts and their concentrations. Protic acids (TFA, HCl) are common, but Lewis acids (BF₃·OEt₂) can also be effective.[5] For sensitive substrates, milder catalytic systems, such as chiral phosphoric acids, have proven successful, particularly in asymmetric synthesis.[5][10] Start with a stoichiometric amount (e.g., 1.0-1.2 equivalents) and adjust as needed based on reaction monitoring.

  • Reaction Conditions (Solvent and Temperature):

    • Cause: The incorrect solvent can affect reactant solubility and the stability of intermediates. Similarly, the optimal temperature is highly substrate-dependent.

    • Solution: While many Pictet-Spengler reactions proceed at room temperature, some require heating to overcome activation barriers.[5][7] It is advisable to start the reaction at a lower temperature (0 °C or RT) and gradually increase it, monitoring for product formation and decomposition by TLC or LC-MS.[5] A solvent screen including both protic (e.g., methanol) and aprotic (e.g., toluene, DCM) options is recommended.[5][7]

Logical Troubleshooting Workflow for Low Yields

This diagram outlines a systematic approach to diagnosing and resolving low yields in THIQ synthesis.

G start Low Yield Observed check_purity 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_purity check_conditions 2. Confirm Anhydrous Conditions check_purity->check_conditions Purity OK failure Consult Alternative Routes check_purity->failure Impure optimize_catalyst 3. Optimize Catalyst / Dehydrating Agent check_conditions->optimize_catalyst Conditions Dry check_conditions->failure Wet optimize_temp 4. Screen Reaction Temperature optimize_catalyst->optimize_temp No Improvement success Yield Improved optimize_catalyst->success Improvement optimize_solvent 5. Screen Solvents optimize_temp->optimize_solvent No Improvement optimize_temp->success Improvement analyze_byproducts 6. Analyze Byproducts (LC-MS, NMR) optimize_solvent->analyze_byproducts No Improvement optimize_solvent->success Improvement analyze_byproducts->failure Decomposition or Side Reactions Identified

Caption: A step-by-step workflow for diagnosing low synthesis yields.

Issue 2: The Bischler-Napieralski Reaction is Failing

The Bischler-Napieralski reaction is another powerful method for synthesizing THIQ precursors (specifically, 3,4-dihydroisoquinolines) via the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent.[11][12] Its failure points are distinct from the Pictet-Spengler reaction.

Question: My Bischler-Napieralski reaction is not working, or I am observing significant formation of a styrene byproduct. How can I troubleshoot this?

Answer: Success in this reaction hinges almost entirely on the interplay between the aromatic ring's activation and the potency of the dehydrating agent. The formation of styrene byproducts points to a specific, well-documented side reaction.

  • Dehydrating Agent Choice is Critical: This is the most common reason for failure. The agent's role is to activate the amide carbonyl for intramolecular attack.

    • Cause: The dehydrating agent is not strong enough for your substrate. For less-activated aromatic rings (i.e., those without strong electron-donating groups), common reagents like phosphorus oxychloride (POCl₃) may be insufficient.[13]

    • Solution: Match the dehydrating agent to your substrate's reactivity.

      • For Electron-Rich Substrates: POCl₃ is often sufficient.[13][14]

      • For Less-Activated Substrates: A more potent system is required. A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic, powerful combination.[12][13]

      • Milder, Modern Alternative: For sensitive substrates, a combination of trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can be highly effective, often at lower temperatures.[13]

  • Substrate Reactivity: As with the Pictet-Spengler reaction, this electrophilic aromatic substitution works best with electron-rich aromatic rings.

    • Cause: The aromatic ring is deactivated, making the final cyclization step difficult.

    • Solution: If your substrate is electron-poor, you must use one of the more forceful dehydrating systems mentioned above (e.g., P₂O₅/POCl₃) and may require higher boiling point solvents (e.g., toluene or xylene) and prolonged heating.[14][15] Be aware that harsh conditions can lead to decomposition.

  • Side Reaction: The Retro-Ritter Reaction:

    • Cause: The formation of a styrene byproduct is a classic sign of the retro-Ritter reaction.[14][15] The nitrilium ion intermediate, which is key to the desired cyclization, can instead fragment, eliminating a nitrile to generate a stable styrene. This is particularly favorable if the resulting styrene is part of a conjugated system.[14]

    • Solution: To suppress this side reaction, you can shift the equilibrium away from the products. A known strategy is to use the corresponding nitrile (e.g., acetonitrile if your amide was derived from acetic acid) as the reaction solvent.[14][15] Alternatively, using a milder protocol (like the Tf₂O method) that avoids the high temperatures which favor elimination can also prevent this pathway.[15]

Data Presentation: Comparison of Dehydrating Agents

The choice of dehydrating agent is arguably the most critical variable in the Bischler-Napieralski reaction.

Dehydrating AgentRelative StrengthTypical ConditionsBest Suited ForCommon Issues
POCl₃ ModerateReflux in ACN, Toluene, or neatElectron-rich β-arylethylamides[13]Insufficient for deactivated rings
P₂O₅ in POCl₃ StrongReflux in POCl₃Deactivated or sterically hindered substrates[12]Harsh; can cause decomposition
Tf₂O / 2-Chloropyridine Strong (Mild Conditions)DCM, 0 °C to RTSensitive or less-activated substrates[13]Reagents are expensive
Polyphosphoric Acid (PPA) StrongHigh temp (100-150 °C)Less-activated substratesViscous; difficult workup

Generalized Reaction Mechanisms

Understanding the mechanism is key to rational troubleshooting.

G cluster_0 Pictet-Spengler Mechanism A β-Arylethylamine + Aldehyde/Ketone B Schiff Base (Imine) A->B - H₂O C Iminium Ion (Key Electrophile) B->C + H⁺ D Cyclized Intermediate C->D Electrophilic Aromatic Substitution E Tetrahydroisoquinoline D->E - H⁺ (Rearomatization)

Caption: Key steps of the Pictet-Spengler reaction.

G cluster_1 Bischler-Napieralski Mechanism F β-Arylethylamide G Activated Amide (e.g., Imidoyl Phosphate) F->G + Dehydrating Agent H Nitrilium Ion (Key Electrophile) G->H - Leaving Group I Cyclized Intermediate H->I Electrophilic Aromatic Substitution J 3,4-Dihydroisoquinoline I->J - H⁺ (Rearomatization)

Caption: Key steps of the Bischler-Napieralski reaction.

Experimental Protocols

Protocol 1: General Procedure for a Standard Bischler-Napieralski Reaction

This protocol provides a starting point for the cyclization of an activated β-arylethylamide.

  • Preparation: To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile or toluene, 0.2-0.5 M), add phosphorus oxychloride (POCl₃, 2.0–3.0 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS (typically 1-4 hours).[7][15]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice or slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Caution: The quenching of POCl₃ is highly exothermic.

  • Work-up: Basify the aqueous solution to pH 8-9 with a suitable base (e.g., solid K₂CO₃ or aqueous NaOH).[13]

  • Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Purification of Water-Soluble THIQs

Catechol-containing THIQs can be highly water-soluble, making standard extraction and silica gel chromatography challenging.

  • Initial Extraction: After quenching the reaction, perform an initial extraction with ethyl acetate to remove nonpolar impurities. The desired polar product will likely remain in the aqueous phase.[16]

  • Column Preparation: Load the aqueous phase onto a column packed with a macroporous adsorption resin (e.g., Amberlite® AB-8).[16]

  • Elution - Step 1 (Polar Impurities): Elute the column with deionized water. This will remove highly polar, water-soluble components such as phosphates, salts, and unreacted dopamine or other polar starting materials.[16]

  • Elution - Step 2 (Product): Once the polar impurities have been washed away, elute the column with ethanol (or a gradient of water/ethanol) to recover the desired water-soluble THIQ product.[16]

  • Final Steps: Concentrate the ethanol fractions to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: How pure do my starting materials need to be? A1: Extremely pure. The success of these multi-step reactions depends heavily on the quality of the starting materials. Impurities in the initial β-arylethylamine or aldehyde can inhibit the catalyst, participate in side reactions, and complicate purification. Always verify the purity of your starting materials by NMR and/or LC-MS before beginning the synthesis.

Q2: My reaction is very sensitive to air and moisture. What are the best practices for setting up an anhydrous reaction? A2: First, ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Transfer all liquid reagents using dry syringes or cannulas. Solid reagents should be dried in a vacuum oven before use. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

Q3: Are there any modern, milder alternatives to these classic named reactions? A3: Yes, the field is constantly evolving. For THIQ synthesis, several alternative strategies have emerged. Multicomponent reactions, such as the Povarov reaction, can construct the THIQ core in a single step from an aniline, an aldehyde, and an alkene, often under Lewis acid catalysis.[17] Additionally, various photocatalytic and electrochemical methods are being developed that proceed under very mild conditions, avoiding the need for harsh acids and high temperatures.[18]

Q4: I am observing a mixture of regioisomers. How can I improve selectivity? A4: Regioselectivity is a common challenge when the aromatic ring has multiple potential sites for cyclization. Selectivity is often directed by a combination of steric and electronic factors. The most electron-rich (most activated) position will typically react preferentially. If steric hindrance is an issue, lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product over the kinetically favored one.[17] In some cases, changing the acid catalyst or solvent can also influence the regiochemical outcome.[5]

References

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. European Journal of Medicinal Chemistry. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. [Link]

  • Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. Scientific Reports. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. ChemistryOpen. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Separation and purification method of water-soluble catechol tetrahydroisoquinoline alkaloid.
  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • An unconventional photochemical tetrahydroisoquinoline synthesis from sulfonylimines and alkenes. Nature Communications. [Link]

  • Employment of Two-Acid Promoter System in Pictet–Spengler Reaction: A Robust Two-Step Synthesis of Aza-Heterocycles. Catalysts. [Link]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Journal of Heterocyclic Chemistry. [Link]

  • Tetrahydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Applied Sciences. [Link]

  • Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry. [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Managing Boronic Acid Degradation in Copper-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing boronic acid stability in copper-catalyzed cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the challenges you might face at the bench. This resource is structured to help you diagnose problems, understand the underlying chemistry, and implement effective solutions to ensure the integrity of your reactions and the reliability of your results.

Troubleshooting Guide

This section is designed to help you troubleshoot common issues encountered during copper-catalyzed reactions involving boronic acids. Each problem is followed by a series of potential causes and actionable solutions grounded in mechanistic principles.

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

Possible Cause A: Protodeboronation of the Boronic Acid

Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, which effectively removes your boronic acid from the productive catalytic cycle.[1] This is a common side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[1][2][3]

Solutions:

  • Choice of Base: The base is often crucial for activating the boronic acid but can also promote protodeboronation.[1][4]

    • Consider using a weaker base (e.g., K₂CO₃, K₃PO₄) instead of strong bases like NaOH or KOH. The reaction's pH is a critical factor in the mechanism of protodeboronation.[1][2][4]

    • For particularly sensitive substrates, base-free conditions, where possible, can be explored.[3]

  • Solvent System: The solvent can influence the rate of protodeboronation.

    • Aprotic solvents like toluene, dioxane, or THF are generally preferred.[5] While some water may be necessary to dissolve the base, excess water can facilitate protodeboronation.[5][6]

    • For Chan-Lam couplings, a mixed solvent system, such as MeCN/EtOH, has been shown to be effective, but the ratio needs careful optimization to avoid side reactions.[7]

  • Use of Boronate Esters: Boronic acid pinacol esters are generally more stable to protodeboronation than their corresponding boronic acids.[8][9][10] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low.[1][9]

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling. Higher temperatures can accelerate decomposition pathways.[5]

Possible Cause B: Oxidative Degradation or Homocoupling of the Boronic Acid

In the presence of a copper catalyst and an oxidant (often air), boronic acids can undergo oxidative degradation to form phenols or homocoupling to yield symmetrical biaryls.[4][11] This is particularly problematic in reactions like the Chan-Lam coupling, which often run under aerobic conditions.[12]

Solutions:

  • Inert Atmosphere: To prevent oxidative homocoupling, deoxygenate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] This is a critical step to minimize the formation of symmetrical biaryls.[13]

  • Ligand Selection: The choice of ligand can significantly impact the stability of the copper catalyst and suppress side reactions.

    • Bulky, electron-rich ligands can stabilize the catalyst and favor the desired reductive elimination over pathways leading to homocoupling.[5]

    • In some cases, ligand-free systems can be effective, but they may require careful optimization of other parameters.[14]

  • Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[5]

  • Catalyst Pre-activation: Pre-heating the catalyst, base, and one coupling partner before adding the boronic acid can sometimes reduce homocoupling.[11]

Problem 2: Significant Formation of Homocoupled (Biaryl) Product

The formation of a symmetrical biaryl from your boronic acid starting material is a clear indication of an undesired homocoupling pathway. This side reaction consumes your starting material and complicates purification.[5]

Primary Cause: Oxidative homocoupling is often promoted by the presence of oxygen and certain copper species.[11][13] The mechanism can involve the formation of a bis-aryl copper(II) or copper(III) intermediate, which then undergoes reductive elimination.[4][15][16]

Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all solvents are thoroughly degassed (e.g., by sparging with nitrogen or argon, or through freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[11][13]

  • Optimize the Base: The choice and concentration of the base can influence the rate of transmetalation and subsequent homocoupling. An excess of base can sometimes be detrimental.[4]

  • Ligand Effects: Bidentate ligands may disfavor the formation of dimeric copper species that are implicated in homocoupling pathways.[4]

  • Stoichiometry Control: Using a slight excess of the other coupling partner (e.g., the aryl halide in a Suzuki-Miyaura type reaction) can help to favor the cross-coupling pathway.

Problem 3: Formation of Phenol as a Byproduct

The presence of the corresponding phenol of your boronic acid is a sign of oxidative degradation.

Primary Cause: This occurs when the aryl-copper intermediate reacts with an oxygen source, often facilitated by the copper catalyst itself. This is a known side reaction in copper-catalyzed processes.[4]

Solutions:

  • Inert Atmosphere: As with homocoupling, excluding oxygen is paramount.

  • Drying Agents: The presence of water can sometimes exacerbate oxidative degradation. Using dried solvents, potentially with molecular sieves, can be beneficial, especially in Chan-Lam aminations.[6][10]

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can suppress oxidative pathways, but this must be carefully evaluated to ensure it doesn't interfere with the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for boronic acids in copper-catalyzed reactions?

A1: There are two main degradation pathways:

  • Protodeboronation: This is the protonolysis of the carbon-boron bond, resulting in the formation of an arene (Ar-H) from an arylboronic acid (Ar-B(OH)₂).[1] This reaction can be catalyzed by acids or bases and is often problematic in aqueous media.[1][17]

  • Oxidation: In the presence of copper catalysts and an oxidant (like air), boronic acids can undergo several oxidative transformations:

    • Homocoupling: Formation of a symmetrical biaryl (Ar-Ar).[4][11]

    • Phenol Formation: Oxidation to the corresponding phenol (Ar-OH).[4][6]

The following diagram illustrates these competing pathways.

G cluster_0 Desired Reaction cluster_1 Degradation Pathways Ar-Nu Cross-Coupled Product Ar-H Protodeboronation Product Ar-Ar Homocoupling Product Ar-OH Phenol Byproduct ArB(OH)2 Aryl Boronic Acid (Ar-B(OH)₂) Catalyst Cu Catalyst + Base, Solvent ArB(OH)2->Catalyst Nu-H Nucleophile (Nu-H) Nu-H->Catalyst Catalyst->Ar-Nu Productive Cycle Catalyst->Ar-H H⁺ Source Catalyst->Ar-Ar O₂ Catalyst->Ar-OH O₂

Caption: Competing reaction pathways for a boronic acid in a copper-catalyzed system.

Q2: How does the copper oxidation state affect boronic acid degradation?

A2: The oxidation state of copper is critical. In many catalytic cycles, such as the Chan-Lam coupling, the cycle involves Cu(I), Cu(II), and sometimes Cu(III) intermediates.[18][19] The presence of certain copper species can promote undesired side reactions. For example, some homocoupling pathways are thought to proceed through dimeric Cu(II) species, leading to a Cu(III) intermediate that reductively eliminates the biaryl product.[4] Extended exposure of boronic acids to Cu(I) species, especially in the presence of water, can increase protodeboronation and oxidative deboronation.[6] Controlling the redox cycling of the copper catalyst is therefore key to minimizing these side reactions.

Q3: When should I use a boronic acid versus a boronate ester?

A3: The choice depends on the stability of the boron reagent and the reaction conditions.

FeatureBoronic AcidBoronate Ester (e.g., Pinacol)
Reactivity Generally more reactive, leading to faster reaction times.[10]Less reactive, may require longer reaction times or higher temperatures.[10]
Stability More prone to protodeboronation and decomposition, shorter shelf-life.[10]More stable to storage and less prone to decomposition under reaction conditions.[8][10]
Handling Can be less crystalline and more difficult to purify.Often stable, crystalline solids that are easy to handle and purify.[10]
Use Case Good for robust substrates and when rapid reaction is desired.Ideal for sensitive substrates (e.g., certain heteroaryls) prone to protodeboronation.[1][8]

In many cases, it is believed that boronate esters hydrolyze in situ to the active boronic acid under the aqueous basic conditions of the reaction, providing a slow and sustained release that minimizes side reactions.[10]

Q4: How can I monitor boronic acid degradation during my reaction?

A4: Monitoring the consumption of your starting materials and the formation of byproducts is crucial.

  • TLC (Thin Layer Chromatography): A quick and easy way to get a qualitative sense of the reaction's progress. You can often spot the formation of less polar byproducts like the protodeboronated arene or the homocoupled biaryl.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for monitoring the reaction. You can quantify the disappearance of your boronic acid and the appearance of the desired product and any byproducts. UPLC-MS methods have been developed for high-throughput analysis of boronic acids.[20][21]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to monitor the reaction progress by integrating signals corresponding to the starting materials and products. ¹¹B NMR is particularly useful for observing changes to the boron-containing species, which can indicate degradation or complex formation.[20]

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed C-N Cross-Coupling (Chan-Lam Amination) with Minimized Boronic Acid Degradation

This protocol provides a starting point for the coupling of an arylboronic acid with an amine, incorporating best practices to mitigate degradation.

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene, 5 mL)

  • Activated 4Å Molecular Sieves (approx. 250 mg)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid, the amine, and the activated 4Å molecular sieves.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Catalyst Addition: Add the copper(II) acetate to the flask.

  • Reaction: Stir the reaction mixture at room temperature. The flask can be opened to the air, as oxygen is often the terminal oxidant in the Chan-Lam catalytic cycle.[18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of phenol and protodeboronated arene byproducts.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and catalyst residues. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

The following workflow diagram illustrates the key decision points in setting up the experiment.

G start Start: Plan Cu-Catalyzed Reaction sub_stability Is Boronic Acid Known to be Unstable? start->sub_stability use_ester Use Boronate Ester sub_stability->use_ester Yes use_acid Use Boronic Acid sub_stability->use_acid No check_homocoupling Is Homocoupling a Major Concern? use_ester->check_homocoupling use_acid->check_homocoupling inert_atm Use Inert Atmosphere (N₂/Ar) Degas Solvents check_homocoupling->inert_atm Yes air_atm Run Open to Air (e.g., Chan-Lam) check_homocoupling->air_atm No setup Set up Reaction: - Dry Solvent - Appropriate Base - Ligand (if needed) inert_atm->setup air_atm->setup monitor Monitor by TLC/LC-MS for Product & Byproducts setup->monitor end Work-up & Purify monitor->end

Caption: Experimental workflow for setting up a copper-catalyzed reaction with a boronic acid.

Protocol 2: Monitoring Boronic Acid Degradation using LC-MS

Instrumentation:

  • UPLC/HPLC system with a C18 column.

  • Mass spectrometer (ESI source).

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Quench it by diluting with a suitable solvent (e.g., acetonitrile) in a labeled autosampler vial.

  • Method Development: Develop a gradient elution method using a mobile phase system such as acetonitrile and water with a modifier like 0.1% formic acid or 10 mM ammonium acetate to achieve good separation of the starting materials, product, and potential byproducts.[21][22]

  • Analysis: Inject the samples onto the LC-MS system. Monitor the following masses:

    • [M+H]⁺ or [M-H]⁻ of the boronic acid starting material.

    • [M+H]⁺ or [M-H]⁻ of the desired cross-coupled product.

    • [M+H]⁺ of the protodeboronated byproduct.

    • [M+H]⁺ of the homocoupled byproduct.

    • [M+H]⁺ of the phenol byproduct.

  • Data Interpretation: Plot the relative peak areas of each species over time to understand the reaction kinetics and the extent of degradation.

This systematic approach to troubleshooting and analysis will empower you to optimize your copper-catalyzed reactions, minimize the impact of boronic acid degradation, and achieve higher yields and purer products in your synthetic endeavors.

References

  • Marshall, J. R., O'Brien, J. N., & Wommack, A. J. (2019). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv. [Link]

  • Zhong, P., et al. (2016). Copper-Catalyzed Boron-Selective C(sp2)–C(sp3) Oxidative Cross-Coupling of Arylboronic Acids and Alkyltrifluoroborates Involving a Single-Electron Transmetalation Process. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • Al-Zoubi, R. M., et al. (2011). Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations. PMC. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]

  • Jiang, J., et al. (2010). Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. Organic Letters. [Link]

  • Marshall, J., O'Brien, J., & Wommack, A. (2019). Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv. [Link]

  • Ghaffari, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]

  • Al-Zoubi, R. M. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC. [Link]

  • Ghaffari, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Preprints.org. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. JACS Au. [Link]

  • Cox, P. A., et al. (2018). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Liu, C., et al. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. [Link]

  • ResearchGate. (n.d.). Study on the stability of boronic acids 36–39 with CuBr. ResearchGate. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Kim, D., & Yun, J. (2021). Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane. PMC. [Link]

  • van der Meer, M. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. [Link]

  • Schmidt, J., et al. (2016). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PMC. [Link]

  • Analytical Methods. (n.d.). Analytical Methods ARTICLE. Japan Society for Analytical Chemistry. [Link]

  • Kumar, N. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • White Rose eTheses Online. (2020). Copper Mediated Transformations of Alkyl Boronic Esters. White Rose eTheses Online. [Link]

  • Bidal, K. D., & Morken, J. P. (2022). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. PMC. [Link]

  • Kim, D., & Yun, J. (2021). Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane. Chemical Science. [Link]

  • Regalado, E. L., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]

  • ResearchGate. (2021). (PDF) Restoration of Catalytic Activity by the Preservation of Ligand Structure: Cu-catalysed Asymmetric Conjugate Addition with 1,1-Diborylmethane. ResearchGate. [Link]

  • Punji, B., & Mague, J. T. (2011). Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. [Link]

  • Azizi, N., et al. (2018). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences. [Link]

  • Wang, D., et al. (2024). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. [Link]

  • Thomas, A. A., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • ChemRxiv. (n.d.). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Kumar, A., & Kumar, V. (2021). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. The Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

Validating the Mechanism of Action for Novel Tetrahydroisoquinoline-Based Microtubule Disruptors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating next-generation chemotherapeutics, I frequently encounter the challenge of overcoming multidrug resistance (MDR) and poor pharmacokinetic profiles inherent to classical antimitotic agents. Recently, nonsteroidal tetrahydroisoquinoline (THIQ)-based inhibitors have emerged as highly potent steroidomimetics. By mimicking the A and B rings of endogenous microtubule disruptors like 2-methoxyestradiol, these novel THIQ derivatives (particularly THIQ sulfamates) offer a structurally rigid pharmacophore that binds the colchicine site of tubulin with nanomolar efficacy[1],[2].

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel THIQ-based inhibitors, objectively comparing their performance against standard clinical alternatives, and detailing the self-validating experimental protocols required for rigorous preclinical assessment.

Comparative Overview: THIQ Inhibitors vs. Standard Alternatives

To contextualize the utility of THIQ derivatives, we must benchmark them against established microtubule-targeting agents. While taxanes (Paclitaxel) stabilize microtubules and vinca alkaloids destabilize them, THIQ inhibitors specifically target the colchicine binding pocket to prevent tubulin heterodimer assembly[3],[4].

Feature / PropertyNovel THIQ Sulfamates (e.g., Cpd 8c)Combretastatin A-4 (CA-4)Paclitaxel (Taxol)
Mechanism of Action Microtubule Destabilizer (Colchicine site)Microtubule Destabilizer (Colchicine site)Microtubule Stabilizer (Taxane site)
Metabolic Stability High (Sulfamoylation prevents rapid catabolism)Low (Prone to cis-trans isomerization)Moderate (Hepatic metabolism via CYP450)
P-gp Efflux Susceptibility Low (Evades common MDR efflux pumps)LowHigh (Major cause of clinical resistance)
Aqueous Solubility Excellent (Forms highly soluble salts)Poor (Requires phosphate prodrug CA-4P)Poor (Requires Cremophor EL vehicle)
In Vivo Application Broad tissue distribution, high bioavailabilityLimited by rapid clearance and toxicityStandard of care, but high neurotoxicity

Mechanism of Action Pathway

THIQ-based inhibitors exert their antiproliferative effects by physically obstructing the polymerization interface of αβ -tubulin heterodimers. This biochemical blockade translates to catastrophic failure of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC), prolonged G2/M phase cell cycle arrest, and ultimately, apoptosis[2].

MoA THIQ THIQ Inhibitor (Steroidomimetic) ColchicineSite Colchicine Binding Site THIQ->ColchicineSite High Affinity Binding Tubulin αβ-Tubulin Heterodimer Tubulin->ColchicineSite Polymerization Microtubule Polymerization ColchicineSite->Polymerization Steric Inhibition Spindle Mitotic Spindle Formation Polymerization->Spindle Blocks Assembly Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Triggers SAC Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Pathway: THIQ inhibitors bind the colchicine site, disrupting tubulin dynamics and inducing apoptosis.

Experimental Validation Protocols

To establish a self-validating data package for a novel THIQ inhibitor, you must prove causality at three levels: direct biochemical target engagement, specific binding site confirmation, and translation to cellular phenotype.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

Purpose: To quantify the direct inhibitory effect of the THIQ compound on tubulin assembly kinetics.

  • Causality & Expert Insight: We utilize a fluorescence-based reporter assay (using a fluorophore whose quantum yield increases upon incorporation into microtubule polymers) rather than standard 340 nm absorbance. This choice is critical because many novel small molecules exhibit autofluorescence or precipitate at high concentrations, creating light-scattering artifacts that mimic tubulin polymerization in absorbance readouts.

  • Methodology:

    • Prepare a master mix of >99% pure porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and the fluorescent reporter.

    • Aliquot the master mix into a pre-chilled 96-well half-area plate.

    • Add the THIQ inhibitor at varying concentrations (e.g., 0.1 µM to 10 µM). Use CA-4 as a positive control and DMSO as a vehicle control.

    • Transfer the plate to a microplate reader pre-warmed to 37°C. The rapid temperature shift from 4°C to 37°C synchronizes the nucleation phase of polymerization.

    • Measure fluorescence (Ex 360 nm / Em 420 nm) kinetically every minute for 60 minutes to capture the nucleation, growth, and steady-state phases. Calculate the IC₅₀ based on the reduction of the steady-state Vmax.

Protocol 2: Competitive [³H]-Colchicine Binding Assay

Purpose: To definitively prove that the THIQ inhibitor occupies the colchicine binding pocket, rather than the vinca or taxane sites.

  • Causality & Expert Insight: Tubulin possesses multiple distinct drug-binding pockets. Simply inhibiting polymerization (Protocol 1) does not confirm the specific MoA. By measuring the displacement of radiolabeled colchicine, we validate the exact structural interaction. Pre-incubation is mandatory because colchicine binding is a slow, temperature-dependent, biphasic process.

  • Methodology:

    • Incubate tubulin (1 µM) with the THIQ inhibitor (e.g., 1 µM and 5 µM) in PEM buffer for 10 minutes at 37°C to allow equilibration.

    • Add[³H]-colchicine (final concentration 1 µM) and incubate for an additional 30 minutes at 37°C.

    • Terminate the reaction by rapid filtration through DEAE-cellulose filters, which bind the acidic tubulin protein but allow free [³H]-colchicine to wash through.

    • Wash the filters three times with cold PEM buffer to remove unbound radioligand.

    • Quantify the bound [³H]-colchicine using liquid scintillation counting. Calculate the % inhibition of colchicine binding relative to the DMSO control.

Protocol 3: Cellular Target Engagement & Cell Cycle Analysis

Purpose: To confirm that biochemical tubulin disruption translates to intracellular microtubule depolymerization and subsequent G2/M arrest.

  • Causality & Expert Insight: A compound may bind tubulin in vitro but fail to penetrate cell membranes or be rapidly effluxed. Flow cytometry with Propidium Iodide (PI) staining validates that the compound successfully halts the cell cycle at the G2/M phase—the hallmark phenotypic signature of microtubule disruptors[2].

  • Methodology:

    • Seed target cancer cells (e.g., DU-145 prostate cancer or OVCAR-3 ovarian cancer lines) in 6-well plates and allow adherence for 24 hours.

    • Treat cells with the THIQ inhibitor at 1x, 5x, and 10x its established GI₅₀ concentration for 24 hours.

    • Harvest cells, wash with cold PBS, and fix in ice-cold 70% ethanol for at least 30 minutes to permeabilize the membrane.

    • Stain cells with FxCycle™ PI/RNase Staining Solution for 30 minutes at room temperature in the dark.

    • Analyze via flow cytometry, capturing at least 10,000 events. A successful THIQ inhibitor will show a massive accumulation of cells with 4N DNA content (G2/M phase) and a depletion of the 2N (G1 phase) population.

Quantitative Data Summarization

The following table synthesizes representative experimental validation data for a highly optimized THIQ sulfamate (Compound 8c, a 2′,5′-dichlorobenzyl derivative) against standard controls, demonstrating its potent efficacy[3].

CompoundTubulin Polymerization IC₅₀ (µM)Inhibition of[³H]-Colchicine Binding (%)Antiproliferative GI₅₀ (DU-145 Cells)Antiproliferative GI₅₀ (OVCAR-3 Cells)
THIQ Cpd 8c 0.98 ± 0.182% ± 4%90 nM26 nM
THIQ Cpd 15 1.80 ± 0.275% ± 5%20 nMN/A
CA-4 (Control) 0.54 ± 0.198% ± 1%~5 nM~10 nM
Colchicine 2.30 ± 0.3100% (Baseline)~15 nM~20 nM

Data Interpretation: While THIQ derivatives like Compound 8c exhibit a slightly higher biochemical IC₅₀ for tubulin polymerization compared to the extraordinarily potent CA-4, they demonstrate exceptional cellular potency (low nanomolar GI₅₀)[3],[4]. This highlights the superior cellular permeability and metabolic stability of the THIQ sulfamate scaffold, making it a highly viable candidate for further preclinical development.

Sources

Boronic Acids as Bioisosteres for Carboxylic Acids: A Comprehensive Comparison Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carboxylic acid moiety is a ubiquitous pharmacophore, present in approximately 450 approved drugs. It provides critical hydrogen-bonding networks and electrostatic interactions with biological targets. However, the presence of a carboxylate often introduces significant liabilities: its negative charge at physiological pH (pKa ~3–5) severely limits passive membrane permeability, and it is highly susceptible to Phase II metabolism (e.g., glucuronidation), leading to rapid clearance or idiosyncratic toxicity.

To circumvent these issues, medicinal chemists have historically relied on classical bioisosteres like tetrazoles and sulfonamides. Today, boronic acids (-B(OH)₂) have emerged as a superior, modern alternative. As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical and mechanistic performance of boronic acids against carboxylic acids, supported by field-proven experimental protocols and quantitative case studies.

Physicochemical & Mechanistic Profiling

The strategic replacement of a carboxylic acid with a boronic acid fundamentally alters the molecule's physicochemical profile and target engagement mechanism.

Acidity and Permeability

Carboxylic acids are almost entirely ionized at pH 7.4. In contrast, boronic acids possess a pKa typically ranging from 8.0 to 10.0. This means they remain predominantly neutral in systemic circulation. This neutrality strips away the hydration shell associated with anions, significantly enhancing passive transcellular diffusion—a critical parameter for oral bioavailability and blood-brain barrier (BBB) penetration .

The "Warhead" Advantage: Reversible Covalent Binding

While carboxylic acids rely purely on non-covalent interactions (ionic bonds, hydrogen bonds), boronic acids possess an empty p-orbital, making them potent Lewis acids. When positioned near a nucleophilic residue in an enzyme's active site (such as the hydroxyl group of serine or threonine), the boronic acid transitions from a neutral, sp² hybridized planar state to an anionic, sp³ hybridized tetrahedral adduct. This enables reversible covalent binding , drastically increasing target residence time and affinity.

Mechanism BA Boronic Acid (Neutral, sp2 planar) Complex Dative Intermediate (Lewis Acid-Base) BA->Complex Target Binding Nuc Target Nucleophile (e.g., Ser/Thr -OH) Nuc->Complex Adduct Covalent Adduct (Anionic, sp3 tetrahedral) Complex->Adduct Reversible Reaction

Reversible covalent binding mechanism of boronic acids with target nucleophiles.

Table 1: Physicochemical and Biological Comparison
Property / AssayCarboxylic Acid (-COOH)Boronic Acid (-B(OH)₂)Causality / Impact
pKa ~3.0 - 5.0~8.0 - 10.0COOH is anionic at pH 7.4, limiting diffusion. B(OH)₂ is neutral, enhancing permeability.
Geometry sp² planarsp² planar sp³ tetrahedralB(OH)₂ dynamically mimics transition states upon nucleophilic attack.
Target Engagement Non-covalent (H-bonding, ionic)Reversible Covalent & Non-covalentB(OH)₂ empty p-orbital acts as a Lewis acid, forming adducts with Ser/Thr/Cys.
Metabolic Liability High (Glucuronidation)Moderate (Oxidative deboronation)Replacing COOH bypasses rapid Phase II clearance, improving half-life.

Comparative Performance Data (Case Studies)

Case Study 1: HIV-1 Protease Inhibitors (Darunavir Analogs)

In the optimization of Darunavir, researchers replaced the P2' aniline/carboxylic acid interacting moiety with a phenylboronic acid. The boronic acid analog achieved a Ki​ of 0.5 pM—a 20-fold increase in affinity over Darunavir. X-ray crystallography revealed that the boronic acid formed a dense, highly covalent hydrogen-bond network with Asp30. Crucially, while the carboxylic acid analog suffered from poor cellular activity due to impermeability, the neutral boronic acid exhibited potent antiviral activity in cell-based assays .

Case Study 2: Autotaxin (ATX) Inhibitors

Autotaxin is a secreted enzyme implicated in tumor progression and fibrosis. Screening identified a thiazolidinedione carboxylic acid hit with an IC50​ of 2.50 µM. By replacing the carboxylic acid with a boronic acid designed to target the active-site threonine (T210), inhibitory potency surged by nearly 100-fold ( IC50​ = 28 nM). Further optimization yielded a 6 nM inhibitor that rapidly suppressed plasma lysophosphatidic acid (LPA) levels in vivo.

Table 2: Quantitative Performance Shift
Target / ScaffoldCarboxylic Acid AnalogBoronic Acid AnalogFold-Improvement
HIV-1 Protease (Darunavir P2') Ki​ = ~10 pM (Poor cell activity) Ki​ = 0.5 pM (Potent cell activity)20x in vitro, massive cellular gain
Autotaxin (ATX) (Thiazolidinedione) IC50​ = 2.50 µM IC50​ = 0.028 µM (28 nM)~90x in vitro

Experimental Methodologies

To validate the transition from a carboxylic acid to a boronic acid, a self-validating testing cascade is required. The following protocols isolate the specific physicochemical and kinetic variables altered by this bioisosteric replacement.

Workflow Start Hit Compound (Carboxylic Acid) Liability Liability Assessment Poor Permeability / Rapid Clearance Start->Liability Bioisostere Bioisosteric Replacement Boronic Acid -B(OH)2 Liability->Bioisostere Assay1 Physicochemical Profiling pKa ~9, Neutral at pH 7.4 Bioisostere->Assay1 Assay2 In Vitro ADME PAMPA / Caco-2 Permeability Bioisostere->Assay2 Assay3 Biochemical Efficacy Reversible Covalent Binding Bioisostere->Assay3 Lead Optimized Lead Enhanced Cellular Potency Assay1->Lead Assay2->Lead Assay3->Lead

Workflow for optimizing carboxylic acid liabilities using boronic acid bioisosteres.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Context: PAMPA is selected over Caco-2 for initial screening to isolate passive transcellular permeability from active efflux mechanisms. This is critical when evaluating the purely physicochemical impact of replacing an ionized carboxylate with a neutral boronic acid.

  • Solution Preparation : Dissolve the matched molecular pairs (carboxylic acid and boronic acid analogs) in DMSO to a 10 mM stock. Dilute to 50 µM in PBS (pH 7.4) for the donor compartment. Prepare the acceptor compartment with blank PBS (pH 7.4).

  • Membrane Coating : Coat the hydrophobic filter membrane (PVDF, 0.45 µm pore size) of the PAMPA sandwich plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Assembly and Incubation : Assemble the donor (bottom) and acceptor (top) plates. Incubate at 37°C for 5 hours in a humidified environment. Note: Incubation time must be optimized based on lipophilicity to ensure steady-state flux without reaching equilibrium.

  • Quantification : Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS.

  • Data Analysis : Calculate the apparent permeability ( Papp​ ) using the standard equation: Papp​=(VD​+VA​)At−VD​VA​​ln(1−Ceq​CA​(t)​) .

Protocol B: Continuous Fluorometric Assay for Reversible Covalent Kinetics

Causality Context: Standard IC50​ assays are insufficient for boronic acids because covalent binding is time-dependent. A continuous kinetic assay is required to capture the pre-steady-state transition from the non-covalent encounter complex to the covalent adduct, yielding the true Ki​ and residence time.

  • Reagent Preparation : Prepare the target enzyme in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100 to prevent aggregation). Prepare the specific fluorogenic substrate.

  • Inhibitor Titration : Prepare a 3-fold serial dilution of the boronic acid inhibitor in DMSO. Ensure the final DMSO concentration in the assay remains below 1% to prevent enzyme denaturation.

  • Reaction Initiation : In a black 384-well microplate, mix the enzyme and substrate. Immediately add the inhibitor last to initiate the reaction. Note: Adding the inhibitor last allows the observation of the time-dependent curvature in the progress curve.

  • Kinetic Monitoring : Monitor fluorescence continuously for 90 minutes using a microplate reader at 37°C.

  • Data Fitting : Fit the non-linear progress curves to the integrated rate equation for slow-binding inhibition: F(t)=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]+F0​ . Plot kobs​ versus inhibitor concentration to extract kon​ , koff​ , and calculate the true Ki​ ( koff​/kon​ ).

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.[Link]

  • Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid. Journal of the American Chemical Society.[Link]

  • Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation. Proceedings of the National Academy of Sciences.[Link]

Kinetic Analysis of Enzyme Inhibition by Boronic Acid-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in characterizing inhibitors that do not conform to classical Michaelis-Menten rapid-equilibrium kinetics. Boronic acid-containing compounds (BACs) represent a unique class of pharmacophores that have revolutionized targeted therapy, particularly in oncology and infectious diseases.

Unlike traditional non-covalent inhibitors, BACs act as transition state analogs . The electron-deficient boron atom (with its empty p-orbital) acts as a potent electrophile, accepting a lone pair from a catalytic nucleophile (e.g., a serine or threonine hydroxyl). This nucleophilic attack transitions the boron from a trigonal planar ( sp2 ) to a tetrahedral ( sp3 ) geometry, perfectly mimicking the high-energy transition state of peptide bond hydrolysis. This results in a reversible, slow-binding covalent interaction.

This guide provides an objective, data-driven comparison of BACs against alternative inhibitor classes across two major therapeutic targets: the 20S Proteasome and Serine β -Lactamases .

Mechanistic Principles of Boronic Acid Kinetics

The inhibition profile of BACs is best described by a two-step induced-fit or reversible covalent mechanism. The inhibitor ( I ) first binds the enzyme ( E ) to form a rapidly reversible non-covalent complex ( EI ). This is followed by a slower chemical step—covalent bond formation—yielding the highly stable adduct ( EI∗ ).

Because the second step is slow, end-point assays are fundamentally flawed for BACs; they will drastically underestimate potency. Continuous kinetic monitoring is mandatory.

Kinetics E Enzyme (E) EI Non-covalent Complex (EI) E->EI k_on [I] I Boronic Acid (I) I->EI EI->E k_off EI_star Covalent Adduct (EI*) EI->EI_star k_2 EI_star->EI k_-2

Fig 1. Two-step slow-binding kinetic mechanism of boronic acid enzyme inhibitors.

Case Study 1: 20S Proteasome Inhibitors (Bortezomib vs. Carfilzomib)

The 20S proteasome is a validated target in multiple myeloma. Here, we compare Bortezomib (a first-in-class boronic acid) with Carfilzomib (a second-generation epoxyketone).

While both target the chymotrypsin-like (ChT-L) activity of the β 5 subunit, their kinetic fates diverge entirely. According to comprehensive profiling by, Bortezomib forms a reversible tetrahedral boronate with the N-terminal threonine (Thr1). In contrast, Carfilzomib forms an irreversible morpholino adduct, resulting in a koff​ of zero.

Quantitative Performance Comparison
InhibitorChemical ClassTarget Subunit(s)Binding Mechanism koff​ ( s−1 )Clinical Implication
Bortezomib Boronic Acid β 5, β 1Reversible Covalent >0 (Slow dissociation)Broader off-target profile (neuropathy)
Carfilzomib Epoxyketone β 5 (Highly selective)Irreversible Covalent 0 (Permanent)Sustained inhibition, improved tolerability

Data synthesized from and .

Proteasome cluster_0 Boronic Acid (Bortezomib) cluster_1 Epoxyketone (Carfilzomib) Target 20S Proteasome β5 Subunit Bort Bortezomib Carf Carfilzomib Rev Reversible Tetrahedral Boronate Bort->Rev Thr1 Attack Rec Activity Recovery (k_off > 0) Rev->Rec Dissociation Irrev Irreversible Morpholino Adduct Carf->Irrev Dual Thr1 Attack Dead Permanent Inactivation (k_off = 0) Irrev->Dead No Dissociation

Fig 2. Divergent binding mechanisms of reversible boronates vs. irreversible epoxyketones.

Protocol 1: Continuous Fluorogenic Assay for Slow-Binding Kinetics

To accurately determine the kon​ and koff​ of Bortezomib, we must use a continuous progress-curve analysis. Standard pre-incubation IC 50​ assays fail to capture the dynamic residence time of BACs.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute human 20S proteasome to a final concentration of 0.25 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 0.01% SDS). Causality: SDS is required to artificially open the 20S gate, allowing substrate entry in the absence of the 19S regulatory particle.

  • Substrate Addition: Add the fluorogenic ChT-L substrate Suc-LLVY-AMC to a final concentration of 10 μ M.

  • Inhibitor Titration & Initiation: Rapidly add varying concentrations of Bortezomib (e.g., 0.5 nM to 50 nM) to initiate the reaction.

  • Data Acquisition: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 120 minutes.

  • Self-Validation Check: Calculate the total substrate consumed in the uninhibited control well. It must remain <10% at 120 minutes. If it exceeds 10%, the observed curvature (decrease in velocity) is confounded by substrate depletion rather than slow-binding inhibition, invalidating the data.

  • Kinetic Fitting: Fit the resulting non-linear progress curves to the integrated rate equation:

    F(t)=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]

    Plotting kobs​ against inhibitor concentration allows the extraction of the true kon​ and koff​ .

Case Study 2: Serine β -Lactamase Inhibitors (Vaborbactam vs. Avibactam)

The rise of carbapenem-resistant Enterobacteriaceae (CRE) has driven the development of novel β -lactamase inhibitors. Here, we compare Vaborbactam (a cyclic boronate) with Avibactam (a diazabicyclooctane, or DBO).

As detailed by , Vaborbactam acts as a reversible covalent inhibitor. While Avibactam often exhibits a faster initial acylation rate ( k2​/K ) against certain enzymes like PenA1 , Vaborbactam's structural mimicry of the tetrahedral transition state grants it an exceptionally slow dissociation rate ( koff​ ) from critical targets like KPC-2. This translates to an extraordinarily long residence time, ensuring the β -lactamase remains suppressed long enough for the partner antibiotic (e.g., meropenem) to eradicate the bacteria.

Quantitative Performance Comparison (against KPC-2/PenA1 class enzymes)
InhibitorChemical Class Ki​ / Ki−app​ ( μ M)Acylation Efficiency ( k2​/K , M−1s−1 )Dissociation Rate ( koff​ , s−1 )Residence Time ( t1/2​ )
Vaborbactam Cyclic Boronate0.02 - 0.18 2.4×104 4.0×10−5 ~ 4.8 Hours
Avibactam DBO~ 0.50 2.0×106 1.5×10−3 ~ 7.7 Minutes

Data synthesized from and .

Protocol 2: Nitrocefin Jump-Dilution Assay for koff​ Determination

To accurately measure the exceptionally slow koff​ of Vaborbactam, we utilize a jump-dilution recovery assay.

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate KPC-2 enzyme (100 nM) with a saturating concentration of Vaborbactam ( 10×Ki​ ) for 60 minutes. Causality: This guarantees >95% formation of the covalent EI∗ complex before the assay begins.

  • Jump Dilution: Dilute the pre-incubated mixture 1000-fold into an assay buffer containing 100 μ M of the chromogenic reporter substrate Nitrocefin. Causality: The massive dilution drops the free inhibitor concentration far below its Ki​ . This forces the kinetic equilibrium entirely toward dissociation. Because the free inhibitor concentration is now negligible, re-binding events are eliminated.

  • Continuous Monitoring: Measure absorbance at 482 nm continuously for 4 to 6 hours. As Vaborbactam slowly dissociates, the enzyme regains activity, generating a concave-upward curve of product formation.

  • Self-Validation Check: Run a parallel control where uninhibited KPC-2 is diluted identically into the substrate. The uninhibited control must produce a perfectly linear slope ( vs​ ). If the control curve flattens, the enzyme is losing viability over the 6-hour incubation, and the assay requires the addition of stabilizing agents (e.g., 0.1 mg/mL BSA).

  • Kinetic Fitting: Fit the recovery curve using the equation:

    A482​=vs​t+koff​v0​−vs​​[1−exp(−koff​t)]

    where v0​ is the initial velocity (near zero) and vs​ is the steady-state velocity of the fully recovered enzyme.

Conclusion

Boronic acid-containing compounds offer a highly tunable kinetic profile. By acting as transition state analogs, they achieve the high affinity characteristic of covalent inhibitors while maintaining reversibility. As demonstrated by Bortezomib and Vaborbactam, optimizing the koff​ (residence time) rather than just the IC 50​ is the critical pathway to achieving clinical efficacy while managing off-target toxicity. When comparing these agents to irreversible (Carfilzomib) or alternative reversible-covalent (Avibactam) competitors, rigorous continuous kinetic profiling is the only way to reveal their true mechanistic advantages.

References

  • Tsivkovski, R., & Lomovskaya, O. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(4). URL:[Link]

  • Tooke, C. L., et al. (2020). Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. Antimicrobial Agents and Chemotherapy, 64(10). URL:[Link]

  • Nguyen, L., et al. (2021). Assessing the Potency of β-Lactamase Inhibitors with Diverse Inactivation Mechanisms against the PenA1 Carbapenemase from Burkholderia multivorans. ACS Infectious Diseases, 7(5), 1136-1149. URL:[Link]

  • Kuhn, D. J., et al. (2011). Comparative Mechanisms of Action of Proteasome Inhibitors. CancerNetwork / Oncology, 25(11). URL:[Link]

  • Beck, P., Dubiella, C., & Groll, M. (2012). Covalent and non-covalent reversible proteasome inhibition. Biological Chemistry, 393(10), 1101-1120. URL:[Link]

A Senior Application Scientist's Guide to Suzuki Coupling of Isoquinoline Systems: A Head-to-Head Catalyst Comparison

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds.[1] The ability to efficiently functionalize this privileged core is paramount for exploring structure-activity relationships (SAR) and discovering novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging C-C bonds, offering a versatile and robust tool for this purpose.[2] However, the success of this reaction, particularly with electron-rich and potentially coordinating N-heterocycles like isoquinoline, is critically dependent on the choice of the palladium catalyst system.

This guide provides an in-depth, head-to-head comparison of different catalyst systems for the Suzuki coupling of isoquinoline systems. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the optimal catalyst for your specific synthetic challenge.

The Challenge of Isoquinoline Coupling: The Role of the Catalyst

The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species. This makes the selection of the appropriate ligand and palladium precursor particularly crucial. An effective catalyst system must facilitate the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—while resisting deactivation by the substrate.

Head-to-Head Catalyst Performance Comparison

To provide a clear and objective comparison, we have compiled experimental data for the Suzuki coupling of halo-isoquinolines with various boronic acids, utilizing different classes of palladium catalysts. The following tables summarize the performance of traditional palladium/phosphine catalysts, modern biarylphosphine (Buchwald-type) ligands, and N-heterocyclic carbene (NHC) based systems.

Table 1: Catalyst Performance in the Suzuki Coupling of 4-Chloroisoquinoline with Phenylboronic Acid

Catalyst SystemPd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos24K₃PO₄Toluene801295[3]
Pd(PPh₃)₄5-Na₂CO₃DME/H₂O80-10016-24Moderate[4]
PdCl₂(dppf)3-5-Cs₂CO₃DMF90-11012-18Good[4]

Note: Data for Pd(PPh₃)₄ and PdCl₂(dppf) are generalized from literature on analogous chloro-heterocycles as direct comparative data on 4-chloroisoquinoline was not available in the searched literature.[4] This provides a qualitative comparison of expected performance.

Table 2: Comparative Performance for Suzuki Coupling of Bromo-Heterocycles (as an analogue for Bromo-isoquinolines)

Catalyst SystemSubstratePd Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3-Bromopyridine3K₂CO₃Toluene/H₂O801285[5]
Pd(OAc)₂ / SPhos3-Bromopyridine1K₃PO₄1,4-Dioxane100495[5]
PEPPSI-IPr3-Bromopyridine0.5Cs₂CO₃t-AmylOH100298[5]

Note: This data on 3-Bromopyridine is presented as a close structural and electronic analogue to bromo-isoquinolines to provide a comparative framework for catalyst selection.[5]

Analysis of Catalyst Performance: Making an Informed Choice

Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, cost-effective, and readily available catalyst. For activated halo-isoquinolines, it can provide moderate to good yields.[4] However, it often requires higher catalyst loadings (3-5 mol%) and longer reaction times. Its performance can be hampered with more challenging, sterically hindered, or electron-rich substrates.

Buchwald Ligand Systems (e.g., SPhos, XPhos): The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[6] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective for the Suzuki coupling of challenging substrates, including chloro-heterocycles.[3] The enhanced steric bulk shields the palladium center, preventing catalyst deactivation by the isoquinoline nitrogen, while the electron-rich nature of the phosphine facilitates the oxidative addition step.[6] These systems typically operate at lower catalyst loadings (1-2 mol%) and often lead to higher yields in shorter reaction times compared to traditional catalysts.[5]

N-Heterocyclic Carbene (NHC) Ligand Systems (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as a powerful class of catalysts for cross-coupling reactions.[5] They form very stable complexes with palladium and possess strong σ-donating properties, leading to highly active catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are particularly effective for heteroaryl couplings.[5] They often exhibit the highest turnover numbers (TONs) and can be used at very low catalyst loadings (as low as 0.5 mol%), making them an excellent choice for large-scale synthesis where minimizing palladium contamination is crucial.[5]

Experimental Protocol: Suzuki Coupling of 4-Chloroisoquinoline with Phenylboronic Acid using Pd(OAc)₂/SPhos

This protocol is a self-validating system, with each step designed to ensure the optimal environment for the catalytic cycle to proceed efficiently.

Materials:

  • 4-Chloroisoquinoline (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄), powdered and anhydrous (2.0 equiv)

  • Toluene, anhydrous and degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup (The Foundation of Success): To a dry Schlenk flask under an inert atmosphere, add 4-chloroisoquinoline, phenylboronic acid, and powdered anhydrous K₃PO₄. The use of a Schlenk flask and an inert atmosphere is critical to prevent the oxidation of the Pd(0) active catalyst. Oxygen can also lead to unwanted side reactions like the homocoupling of the boronic acid.[7]

  • Catalyst and Ligand Addition (The Heart of the Reaction): To the flask, add Pd(OAc)₂ and the SPhos ligand. The Pd(II) precatalyst will be reduced in situ to the active Pd(0) species. The ligand-to-palladium ratio is typically 2:1 to ensure the formation of the desired monoligated palladium complex, which is often the most active species.

  • Solvent Addition (The Reaction Environment): Add anhydrous and degassed toluene via syringe. The choice of an anhydrous, aprotic solvent like toluene is crucial to prevent the hydrolysis of the boronic acid and to ensure the stability of the catalyst. Degassing the solvent by sparging with an inert gas for 15-20 minutes prior to use is essential to remove dissolved oxygen.

  • Reaction Execution (Driving the Transformation): Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. The elevated temperature is necessary to overcome the activation energy of the oxidative addition of the aryl chloride. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Monitoring the Reaction (Tracking Progress): Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12 hours).[3]

  • Workup and Purification (Isolating the Product): Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-phenylisoquinoline.

Visualizing the Process: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive\nElimination->Ar-Ar' Ar'-B(OH)2 R-B(OH)2 Ar'-B(OH)2->Transmetalation Ar-X Isoquinoline-X Ar-X->Oxidative\nAddition Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Isoquinoline Halide, Boronic Acid, and Base to Flask B 2. Purge Flask with Inert Gas (Ar/N2) A->B C 3. Add Pd Catalyst and Ligand B->C D 4. Add Anhydrous, Degassed Solvent C->D E 5. Heat to Reaction Temperature (e.g., 80°C) D->E F 6. Stir Vigorously for Required Time (e.g., 12h) E->F G 7. Monitor Progress by TLC or LC-MS F->G H 8. Cool to Room Temperature and Quench G->H Reaction Complete I 9. Aqueous Workup (Extraction) H->I J 10. Dry, Filter, and Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: A generalized experimental workflow for the Suzuki coupling of isoquinolines.

Conclusion: A Strategic Approach to Catalyst Selection

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of isoquinoline systems. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer superior performance, especially for challenging substrates. These advanced catalysts operate at lower loadings, under milder conditions, and provide higher yields, making them the preferred choice for demanding applications in drug discovery and development. By understanding the principles outlined in this guide and carefully considering the specific requirements of your reaction, you can confidently select the optimal catalyst system to accelerate your research.

References

  • Title: Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening Source: ChemRxiv URL: [Link]

  • Title: Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry Source: ACS Publications URL: [Link]

  • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL: [Link]

  • Title: Screening of catalysts on the Suzuki-Miyaura cross-coupling of 1 with 2a Source: ResearchGate URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: PMC URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Organic Chemistry Portal URL: [Link]

Sources

Safety Operating Guide

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput medicinal chemistry and drug discovery pipelines, I frequently manage the integration of novel building blocks like (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid . This compound is a highly valuable reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize functionalized isoquinoline scaffolds—a common pharmacophore in modern therapeutics.

However, the utility of this reagent must be matched by rigorous, self-validating safety and disposal protocols. Boronic acids present specific inhalation and irritant hazards, and their post-reaction waste streams are almost always contaminated with heavy metal catalysts (e.g., Palladium) and organic solvents.

The following guide provides a comprehensive, causality-driven operational plan for the safe handling, spill mitigation, and EPA-compliant disposal of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid.

Physicochemical & Hazard Profile

Before handling any chemical, it is critical to understand the quantitative data and hazard classifications that dictate our engineering controls. Boronic acid derivatives generally exhibit acute toxicity and act as severe irritants to mucosal membranes[1].

Table 1: Quantitative Data & Hazard Summary

Property / ParameterSpecification / Classification
Chemical Formula C9H10BNO3
Physical State Solid (Powder)
GHS Hazard Statements H302 (Harmful if swallowed); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)[1].
GHS Precautionary P261 (Avoid breathing dust); P280 (Wear protective gloves/clothing/eye protection)[1].
EPA Waste Status Regulated as Hazardous Waste (Characteristic/Listed depending on solvent/catalyst mixture)[2].
Incompatibilities Strong oxidizing agents, strong bases.

Operational Safety & Handling Protocol

A protocol is only effective if the causality behind each step is understood. We do not simply wear PPE; we design a self-validating system where exposure is physically prevented before it can occur.

Step-by-Step Handling Methodology
  • Engineering Controls (The Primary Barrier):

    • Action: Always handle the dry powder inside a certified chemical fume hood or a ductless weighing enclosure equipped with HEPA filtration.

    • Causality: Boronic acids are prone to aerosolization. Inhalation of these fine particulates directly triggers H335 (respiratory irritation)[1]. The fume hood face velocity should be verified at 80–120 FPM prior to opening the container.

  • Personal Protective Equipment (PPE):

    • Action: Don nitrile gloves (double-gloving recommended for bulk transfers), a fastened lab coat, and ANSI-approved safety goggles.

    • Causality: The compound is a known skin and eye irritant (H315, H319). Double-gloving ensures that if the outer glove is contaminated during weighing, it can be shed immediately without compromising the inner dermal barrier.

  • Spill Response & Mitigation:

    • Action: In the event of a solid spill, do not dry sweep . Use a HEPA-filtered vacuum or wet-wipe the area with a solvent compatible with the material (e.g., a small amount of isopropanol or water), then shovel the residue into a suitable closed container[3].

    • Causality: Dry sweeping instantly aerosolizes the powder, bypassing standard PPE and contaminating the broader laboratory environment.

Disposal Workflow & Logistical Plan

The disposal of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is rarely just about the pure compound. Because it is utilized in cross-coupling reactions, the resulting liquid waste is a complex matrix of unreacted boronic acid, halogenated/non-halogenated solvents, and transition metal catalysts.

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, particularly Subpart K for academic and research laboratories, waste determinations must be strictly managed within Satellite Accumulation Areas (SAAs)[4].

Step-by-Step Disposal Methodology
  • Segregation of Solid Reagent Waste:

    • Action: Place any expired, contaminated, or spilled solid (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid into a chemically compatible, sealable high-density polyethylene (HDPE) container.

    • Labeling: Mark clearly as "Hazardous Solid Waste - Toxic / Irritant (Boronic Acid)."

  • Segregation of Liquid Reaction Waste (Post-Suzuki Coupling):

    • Action: Do not mix post-reaction mixtures with standard organic waste. Route this waste into a specific carboy designated for "Heavy Metal Organic Waste."

    • Causality: Suzuki-Miyaura reactions utilize Palladium (Pd) catalysts. Mixing heavy metals with standard organic waste violates EPA disposal guidelines[2] and drastically increases the financial cost of waste incineration for the facility.

  • Transfer to Central Accumulation Area (CAA):

    • Action: Once the SAA container is full (or reaches the regulatory time limit), transfer it to the facility's CAA. Ensure the container is tightly closed and the chemical constituents are logged in the facility's waste tracking system.

    • Causality: Subpart K regulations require that hazardous waste determinations and consolidations are performed by thoroughly trained environmental health and safety (EH&S) personnel to prevent improper mixing and environmental release[4].

Waste Segregation Decision Logic

To ensure absolute clarity on the laboratory floor, I have designed the following logical workflow for researchers to follow when generating waste associated with this compound.

G Start Waste Generation: (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl) boronic acid Solid Solid Waste (Unused/Spilled powder) Start->Solid Liquid Liquid Waste (Post-Reaction Mixture) Start->Liquid SolidDisp Collect in compatible, sealed container. Label: 'Hazardous Solid Waste - Toxic' Solid->SolidDisp MetalCheck Contains Heavy Metals? (e.g., Pd from Suzuki coupling) Liquid->MetalCheck Incineration Licensed EPA/RCRA Incineration Facility SolidDisp->Incineration MetalYes Aqueous/Organic Heavy Metal Waste Label: 'Hazardous Waste - Contains Pd' MetalCheck->MetalYes Yes MetalNo Standard Organic Waste (Segregate Halogenated vs Non-Halogenated) MetalCheck->MetalNo No MetalYes->Incineration MetalNo->Incineration

Decision tree for the segregation and disposal of boronic acid derivative waste.

References

  • Title: Isoquinoline-7-boronic acid Safety Data Sheet Source: SynQuest Laboratories URL
  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (Boronic Acids)
  • Title: Advisory 7.
  • Source: US Environmental Protection Agency (EPA)

Sources

Personal protective equipment for handling (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of specialized building blocks like (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid into high-throughput drug discovery pipelines, particularly for Suzuki-Miyaura cross-coupling reactions 1. While boronic acids are generally less toxic than their organostannane counterparts, they present specific physicochemical hazards that require rigorous operational controls.

This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this reagent, ensuring both scientific integrity and operator safety.

Hazard Profile & Mechanistic Rationale

Understanding the inherent reactivity of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is critical for designing effective safety protocols. The boron atom in this compound possesses an empty p-orbital, making it highly electrophilic (a Lewis acid). When exposed to biological tissues, it rapidly interacts with nucleophilic sites, such as the moisture in the respiratory tract or the mucosal membranes of the eyes.

According to the Globally Harmonized System (GHS) classifications for structurally analogous tetrahydroisoquinoline boronic derivatives, this compound triggers specific hazard codes 2:

  • H315 (Skin Corrosion/Irritation): The lipophilic nature of the tetrahydroisoquinoline core facilitates dermal penetration, while the boronic acid moiety causes localized irritation.

  • H319 (Serious Eye Damage/Irritation): Direct contact leads to rapid Lewis acid-base complexation with corneal fluids.

  • H335 (Respiratory Tract Irritation): As a fine crystalline powder, aerosolized particulates can bypass upper respiratory defenses.

Personal Protective Equipment (PPE) Specifications

To mitigate these mechanistic risks, PPE must be selected based on quantitative regulatory standards rather than generic lab guidelines. Table 1 summarizes the required PPE for handling this compound.

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Eye Protection Tight-sealing chemical safety goggles (OSHA 29 CFR 1910.133)Prevents Lewis acid-base interaction between electrophilic boron and corneal moisture, mitigating H319 hazards 3.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides a robust barrier against lipophilic penetration of the tetrahydroisoquinoline core, preventing skin corrosion (H315).
Respiratory N95/P95 particulate respirator (if handled outside a hood)Filters fine crystalline dust, preventing aerosolized particulates from bypassing upper respiratory defenses (H335).
Body Protection Flame-retardant laboratory coatPrevents particulate accumulation on personal clothing, eliminating secondary dermal exposure routes.

Operational Workflow & Handling Protocols

The integrity of the chemical and the safety of the operator are inextricably linked. Boronic acids are prone to protodeboronation and atmospheric oxidation if exposed to ambient moisture and oxygen. Therefore, handling protocols must simultaneously protect the reagent and the researcher.

G Storage 1. Storage (Inert Gas, <4°C) PPE 2. Don PPE (Nitrile, Goggles, Respirator) Storage->PPE Hood 3. Fume Hood Transfer (Min. Face Velocity 100 fpm) PPE->Hood Weigh 4. Weighing & Solvation (Minimize Aerosolization) Hood->Weigh React 5. Suzuki-Miyaura Cross-Coupling Weigh->React Spill Spill/Dust Detected? Weigh->Spill Airborne Particulates Waste 6. Hazardous Waste Consolidation React->Waste Spill->React No Clean Decontamination (Wet Wiping) Spill->Clean Yes Clean->Waste

Workflow for the safe handling and operational lifecycle of boronic acid derivatives.

Protocol A: Safe Weighing and Solvation

Objective: To transfer the solid reagent without generating airborne dust while maintaining an inert atmosphere.

  • Preparation: Ensure the fume hood is operating with a face velocity of at least 100 feet per minute (fpm). Purge the receiving reaction vessel with inert gas (N2 or Argon).

  • Acclimation: Remove the compound from <4°C storage. Allow the sealed container to reach room temperature before opening to prevent condensation of atmospheric moisture, which accelerates boronic acid degradation 3.

  • Transfer: Using a static-free spatula, carefully weigh the required mass directly into a tared, anti-static weigh boat inside the fume hood. Avoid dropping the powder from a height to minimize aerosolization.

  • Solvation: Immediately transfer the powder into the purged reaction vessel. Add the reaction solvent (e.g., DME or 1,4-dioxane) to fully dissolve the solid before removing the vessel from the fume hood.

  • Storage: Flush the stock container with inert gas, seal tightly with Parafilm, and return to <4°C storage immediately.

  • Self-Validation Step: The absence of visible particulate residue on the analytical balance and surrounding hood surface confirms a successful, dust-free transfer.

Protocol B: Spill Response and Decontamination

Objective: To neutralize and remove spilled particulates without spreading contamination.

  • Containment: If a spill occurs outside the fume hood, immediately evacuate the immediate area and ensure respiratory PPE (N95/P95) is donned 4.

  • Suppression: Do not dry sweep, as this aerosolizes the electrophilic dust. Lightly mist the spilled powder with a compatible solvent (e.g., water or dilute isopropanol) to bind the particulates.

  • Collection: Use damp absorbent pads to wipe the area from the perimeter inward to prevent spreading.

  • Decontamination: Wash the affected surface with a mild soap and water solution to hydrolyze any residual boronic acid, followed by a final wipe with 70% ethanol.

  • Disposal: Place all contaminated pads and gloves into a designated, sealable hazardous waste bag.

  • Self-Validation Step: A final wipe with a clean, dry indicator pad should show no discoloration or particulate pickup, confirming complete decontamination.

Waste Management and Disposal

Boronic acids and their derivatives must not be flushed down the drain. The empty p-orbital can complex with heavy metals in wastewater systems, complicating municipal water treatment.

  • Solid Waste: Consolidate all empty vials, contaminated weigh boats, and spill cleanup materials into a rigid, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous and organic washings containing the boronic acid must be segregated into halogenated or non-halogenated organic waste carboys, depending on the solvent used during the cross-coupling reaction.

References

  • Google Patents:WO2013134219A1 - Imidazo[1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof (Details Suzuki coupling protocols for (1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid).
  • PubChem:6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Cole-Parmer:Material Safety Data Sheet - (2-Methylpropyl)boronic acid (General Boronic Acid Storage and Handling Standards).
  • University of Washington IsoLab:Boric Acid Standard Operating Procedure (Spill Response and Fume Hood Decontamin

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.